Product packaging for (S)-4-benzyl-3-butyryloxazolidin-2-one(Cat. No.:CAS No. 112459-79-7)

(S)-4-benzyl-3-butyryloxazolidin-2-one

Katalognummer: B019525
CAS-Nummer: 112459-79-7
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: HEJIYTVOUUVHRY-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(S)-4-benzyl-3-butyryloxazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO3 B019525 (S)-4-benzyl-3-butyryloxazolidin-2-one CAS No. 112459-79-7

Eigenschaften

IUPAC Name

(4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJIYTVOUUVHRY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-4-benzyl-3-butyryloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-4-benzyl-3-butyryloxazolidin-2-one, a pivotal chiral auxiliary in modern asymmetric synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical and Physical Properties

This compound is a white to off-white solid, belonging to the Evans class of chiral auxiliaries. Its stereodefined structure is instrumental in guiding the stereochemical outcome of a variety of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃PubChem[1]
Molecular Weight 247.29 g/mol PubChem[1]
IUPAC Name (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-onePubChem[1]
CAS Number 112459-79-7PubChem[1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in most organic solvents

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Peaks
¹H NMR * Aromatic protons: ~7.20-7.40 ppm (m, 5H) * CH of oxazolidinone ring: ~4.70 ppm (m, 1H) * CH₂ of oxazolidinone ring: ~4.20 ppm (m, 2H) * Benzyl CH₂: ~3.30 ppm (dd, 1H) and ~2.80 ppm (dd, 1H) * Butyryl CH₂ (α to C=O): ~2.90 ppm (t, 2H) * Butyryl CH₂ (β to C=O): ~1.70 ppm (sextet, 2H) * Butyryl CH₃: ~1.00 ppm (t, 3H)
¹³C NMR * Imide C=O: ~173 ppm * Carbamate C=O: ~153 ppm * Aromatic carbons: ~127-135 ppm * CH of oxazolidinone ring: ~55 ppm * CH₂ of oxazolidinone ring: ~66 ppm * Benzyl CH₂: ~38 ppm * Butyryl CH₂ (α to C=O): ~36 ppm * Butyryl CH₂ (β to C=O): ~18 ppm * Butyryl CH₃: ~13 ppm
IR (Infrared) * Imide C=O stretch: ~1780 cm⁻¹ * Carbamate C=O stretch: ~1700 cm⁻¹ * C-H stretches (aromatic and aliphatic): ~2800-3100 cm⁻¹
Mass Spec. * [M+H]⁺: ~248.1281 m/z

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the acylation of Evans auxiliaries.

Objective: To synthesize this compound from (S)-4-benzyl-2-oxazolidinone.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Butyryl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add butyryl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diastereoselective Aldol Reaction

This protocol describes a general procedure for a titanium-mediated diastereoselective aldol reaction.

Objective: To perform a diastereoselective aldol addition of the enolate of this compound to an aldehyde.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Titanium(IV) chloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add titanium(IV) chloride (1.1 eq) dropwise, resulting in a colored solution. Stir for 5 minutes.

  • Add N,N-diisopropylethylamine (1.2 eq) dropwise and stir the mixture for 30-60 minutes at -78 °C to form the titanium enolate.

  • Add the aldehyde (1.2 eq) dropwise to the reaction mixture.

  • Stir at -78 °C for 2-3 hours, then allow to warm to 0 °C and stir for an additional hour. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by flash column chromatography to isolate the desired aldol adduct.

Mandatory Visualizations

Synthesis_Workflow start (S)-4-benzyl- 2-oxazolidinone reagents1 1. n-BuLi, THF, -78 °C 2. Butyryl chloride product (S)-4-benzyl-3-butyryl- oxazolidin-2-one reagents1->product Acylation purification Purification (Chromatography) product->purification Workup

Caption: Synthesis of this compound.

Aldol_Reaction_Pathway A (S)-4-benzyl-3-butyryl- oxazolidin-2-one B Titanium Enolate (Z-enolate favored) A->B TiCl4, DIPEA D Chelated Transition State (Zimmerman-Traxler Model) B->D C Aldehyde (R-CHO) C->D E Syn Aldol Adduct (Diastereomerically enriched) D->E C-C bond formation

Caption: Diastereoselective aldol reaction pathway.

Stereochemical_Control auxiliary Chiral Auxiliary (S)-4-benzyl group enolate Z-Enolate Geometry Controlled by bulky Lewis acid auxiliary:f0->enolate:f0 Directs enolate formation transition_state Chair-like Transition State Aldehyde R group equatorial enolate:f0->transition_state:f0 Determines relative stereochemistry product Stereodefined Product Predictable absolute stereochemistry transition_state:f0->product:f0 Leads to major diastereomer

Caption: Logic of stereochemical control.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (S)-4-benzyl-3-butyryloxazolidin-2-one: Structure and Synthesis

This technical guide provides a detailed overview of the structure and synthesis of this compound, a prominent member of the Evans' chiral auxiliaries. These compounds are pivotal in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers, a critical step in the development of enantiomerically pure pharmaceuticals and other bioactive molecules.[1][2][3][4][5]

Structure and Properties

This compound is a chiral molecule renowned for its utility in directing stereoselective transformations.[4][6] The "(S)" designation refers to the stereochemistry at the 4th position of the oxazolidinone ring, which is substituted with a benzyl group. This specific configuration is crucial for inducing chirality in subsequent reactions.

Chemical Structure:

  • IUPAC Name: (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one[7]

  • Molecular Formula: C₁₄H₁₇NO₃[7]

  • Molecular Weight: 247.29 g/mol [7]

  • CAS Number: 112459-79-7[7][8]

The core of the molecule is a five-membered oxazolidinone ring. The nitrogen atom of this ring is acylated with a butyryl group, which serves as the reactive site for subsequent enolate formation and alkylation or aldol reactions. The bulky benzyl group at the stereogenic center sterically hinders one face of the enolate, forcing incoming electrophiles to attack from the less hindered face, thus leading to a high degree of diastereoselectivity.[1][6]

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₄H₁₇NO₃
Molecular Weight247.29 g/mol
AppearanceWhite solid
InChI KeyHEJIYTVOUUVHRY-LBPRGKRZSA-N
SMILESCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2

Table 1: Physicochemical properties of this compound.[7][8]

Synthesis

The synthesis of this compound is typically a two-step process starting from the commercially available chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. This precursor is first deprotonated with a strong base, followed by acylation with butyryl chloride.

Overall Reaction Scheme:

(S)-4-benzyl-2-oxazolidinone → this compound

Experimental Protocol:

This protocol is a representative procedure based on standard methods for the N-acylation of Evans' auxiliaries.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Butyryl chloride

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Oxazolidinone Solution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.

  • Acylation: Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture. Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data for Synthesis:

Reactant/ProductMolar Eq.Typical Yield (%)Purity (%)
(S)-4-benzyl-2-oxazolidinone1.0->98
n-Butyllithium1.05--
Butyryl chloride1.1--
This compound-85-95>98

Table 2: Representative quantitative data for the synthesis.

Role in Asymmetric Synthesis

This compound is primarily used to generate chiral enolates for stereoselective alkylation and aldol reactions. The general workflow involves the formation of a boron or lithium enolate, which then reacts with an electrophile. The chiral auxiliary is subsequently cleaved to yield the desired chiral product and can often be recovered for reuse.[1][4][6]

Logical Workflow for Asymmetric Aldol Reaction:

G Workflow of Asymmetric Aldol Reaction using this compound A This compound B Deprotonation (e.g., LDA, -78 °C) A->B C Chiral Enolate B->C E Aldol Addition C->E D Aldehyde (R-CHO) D->E F Diastereomeric Aldol Adduct E->F G Cleavage of Auxiliary (e.g., LiOH, H₂O₂) F->G H Chiral β-Hydroxy Acid G->H I Recovered (S)-4-benzyl-2-oxazolidinone G->I

Caption: Asymmetric aldol reaction workflow.

Synthesis Pathway Diagram:

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product A (S)-4-benzyl-2-oxazolidinone B 1. n-BuLi, THF, -78 °C 2. Butyryl chloride A->B Acylation C This compound B->C

Caption: Synthesis pathway diagram.

Conclusion

This compound is an indispensable tool in modern asymmetric synthesis. Its robust nature, predictable stereochemical outcomes, and the ability to recover the chiral auxiliary make it a highly valuable reagent for the synthesis of complex chiral molecules in academic and industrial research, particularly in the field of drug development. The synthetic protocol provided herein offers a reliable method for its preparation, enabling researchers to access this key chiral building block.

References

(S)-4-benzyl-3-butyryloxazolidin-2-one mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of (S)-4-benzyl-3-butyryloxazolidin-2-one

Introduction

This compound is a member of the Evans oxazolidinone family of chiral auxiliaries.[1][2] These compounds are powerful tools in modern organic synthesis, enabling the asymmetric synthesis of target molecules with a high degree of stereochemical control.[2][3] The "mechanism of action" for this compound is not biological but chemical; it functions by being temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[2][4] This guide details the core principles of its function, focusing on its application in the diastereoselective alkylation of enolates.

The utility of a chiral auxiliary is predicated on three key features: 1) its straightforward attachment to a substrate, 2) its ability to induce high diastereoselectivity in a reaction, and 3) its facile removal to yield the enantiomerically enriched product, ideally while allowing for the auxiliary's recovery.[3] Evans oxazolidinones excel in all three areas and have been successfully employed in a wide range of stereoselective transformations, including alkylations, aldol additions, and Michael additions.[2][3]

Core Mechanism: Stereoselective Enolate Alkylation

The primary application of this compound is to control the formation of a new stereocenter alpha to a carbonyl group. The mechanism involves a sequence of acylation, stereoselective enolate formation, diastereoselective alkylation, and subsequent removal of the auxiliary.

Acylation of the Chiral Auxiliary

The process begins with the acylation of the parent oxazolidinone, (S)-4-benzyl-2-oxazolidinone, with a butyryl group. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of butyryl chloride.[1][3] An alternative, milder method involves using 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst with butyric anhydride.[3] This step attaches the prochiral carbonyl substrate to the chiral auxiliary, forming the title compound, this compound.

Diastereoselective Enolate Formation

The key to the stereocontrol lies in the conformation of the enolate formed upon deprotonation of the N-butyryl imide. Treatment with a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively removes the alpha-proton.[1][3] Due to the steric bulk of the benzyl group at the C4 position of the oxazolidinone, the enolate adopts a rigid, chelated Z-conformation to minimize steric strain.[1][3] In this conformation, the metal cation (e.g., Li⁺) is coordinated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the molecule into a specific geometry.[1]

Face-Selective Alkylation

The fixed conformation of the Z-enolate presents two distinct faces to an incoming electrophile. The bulky benzyl group on the auxiliary effectively shields the top face of the enolate.[4] Consequently, the electrophile (e.g., an alkyl halide) preferentially approaches from the less sterically hindered bottom face.[4][5] This facial bias results in the highly diastereoselective formation of a new stereocenter at the alpha-carbon.

Quantitative Data: Diastereoselectivity of Alkylation

The diastereoselectivity of the alkylation step is typically very high. The ratio of the resulting diastereomers can be determined by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or gas chromatography (GC).[3]

ElectrophileBaseDiastereomeric Ratio (Major:Minor)Reference
Allyl IodideNaN(TMS)₂98:2[3]
Benzyl BromideLDA>99:1Evans, D. A. et al. (1982)
Methyl IodideLDA99:1Evans, D. A. et al. (1982)
tert-Butyl BromoacetateLiHMDS>95:5Crimmins, M. T. et al. (2000)

Note: Data for similar N-acyl oxazolidinones are presented to illustrate the high selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is adapted from standard acylation methods for Evans auxiliaries.[3][6]

  • Setup: A dry, nitrogen-flushed round-bottom flask is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via syringe. The solution is stirred for 15 minutes.

  • Acylation: Butyryl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour.

  • Quench and Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure N-butyryl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol is a representative procedure for the alkylation of the N-butyryl imide.[3]

  • Setup: A dry, nitrogen-flushed round-bottom flask is charged with this compound (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C.

  • Enolate Formation: Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) is added dropwise. The resulting solution is stirred for 30 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., allyl iodide, 1.2 eq) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench and Workup: The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The major diastereomer is purified by flash chromatography.

Protocol 3: Auxiliary Cleavage

The chiral auxiliary can be removed to yield various chiral products, such as carboxylic acids, alcohols, or amides.[3][4] A common method to obtain the carboxylic acid is hydrolysis.[3]

  • Setup: The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

  • Hydrolysis: Aqueous hydrogen peroxide (30%, 4.0 eq) is added, followed by lithium hydroxide (LiOH) (2.0 eq) in water.

  • Stirring: The mixture is stirred at 0 °C for 1-2 hours.

  • Workup: The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃). The mixture is acidified with HCl and extracted with ethyl acetate.

  • Separation: The organic layer contains the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the (S)-4-benzyl-2-oxazolidinone auxiliary.

Visualizations

Mechanism of Stereoselective Alkylation

G cluster_0 1. Enolate Formation cluster_1 2. Electrophilic Attack cluster_2 3. Auxiliary Cleavage imide Imide enolate Z-Enolate imide->enolate Deprotonation enolate_structure Chelated Z-Enolate (Top face blocked by Bn group) base Base (LDA/NaHMDS) product Alkylated Product enolate_structure->product Bottom-face attack electrophile Electrophile (E+) alkylated_product Alkylated Product final_acid Chiral Carboxylic Acid alkylated_product->final_acid auxiliary Recovered Auxiliary alkylated_product->auxiliary hydrolysis LiOH / H₂O₂

Caption: Reaction mechanism for Evans asymmetric alkylation.

Experimental Workflow

G start Start: (S)-4-benzyl-3- butyryloxazolidin-2-one enolate_formation 1. Add Base (e.g., NaHMDS) in THF at -78°C start->enolate_formation alkylation 2. Add Electrophile (E-X) at -78°C enolate_formation->alkylation quench 3. Quench with aq. NH₄Cl alkylation->quench workup 4. Extraction & Purification quench->workup cleavage 5. Hydrolytic Cleavage (LiOH/H₂O₂) workup->cleavage final_product Final Chiral Product (e.g., Carboxylic Acid) cleavage->final_product

Caption: General experimental workflow for alkylation.

References

An In-depth Technical Guide to (S)-4-benzyl-3-butyryloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 112459-79-7

Synonyms: (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one, N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone

This technical guide provides a comprehensive overview of (S)-4-benzyl-3-butyryloxazolidin-2-one, a chiral auxiliary agent utilized in asymmetric synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. While this specific butyryl derivative is less extensively documented in peer-reviewed literature than its acetyl and propionyl analogs, this guide compiles available data and presents methodologies based on closely related and well-established compounds.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from computational models, with experimental data being sparse in readily accessible literature. The following tables summarize the key physical and chemical properties.

Identifier Value Source
Molecular Formula C₁₄H₁₇NO₃PubChem[1]
Molecular Weight 247.29 g/mol PubChem[1]
IUPAC Name (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-onePubChem[1]
InChI InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1PubChem[1]
InChIKey HEJIYTVOUUVHRY-LBPRGKRZSA-NPubChem[1]
SMILES CCCC(=O)N1--INVALID-LINK--CC2=CC=CC=C2PubChem[1]
Computed Property Value Source
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 247.12084340 DaPubChem[1]
Topological Polar Surface Area 46.6 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]

Role in Asymmetric Synthesis: The Evans Chiral Auxiliary

This compound belongs to the class of Evans' chiral auxiliaries. These compounds are powerful tools in stereoselective synthesis, enabling the formation of specific stereoisomers. The chiral oxazolidinone moiety is temporarily attached to a prochiral substrate. The steric bulk of the benzyl group at the C4 position of the oxazolidinone ring directs the approach of incoming reagents to one face of the enolate, leading to a highly diastereoselective reaction. This strategy is widely employed in key carbon-carbon bond-forming reactions such as aldol additions and alkylations.

Logical Workflow for Asymmetric Aldol Addition

The following diagram illustrates the general workflow for using an N-acyl oxazolidinone chiral auxiliary in a diastereoselective aldol reaction.

workflow cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: Aldol Addition cluster_cleavage Step 3: Auxiliary Cleavage A N-Acyl Oxazolidinone C Z-Enolate Formation A->C Deprotonation B Lewis Acid (e.g., Bu₂BOTf) Weak Base (e.g., Et₃N) B->C E Zimmerman-Traxler Transition State C->E D Aldehyde (R-CHO) D->E F Diastereomerically Enriched Aldol Adduct E->F H Chiral β-Hydroxy Acid F->H Hydrolysis I Recovered Chiral Auxiliary F->I Recyclable G Cleavage Reagent (e.g., LiOH, H₂O₂) G->H

General workflow for an Evans asymmetric aldol reaction.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from the synthesis of N-propionyl-(S)-4-benzyl-2-oxazolidinone and is expected to yield the desired product.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Butyryl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, nitrogen-purged flask and cooled to -78 °C.

  • n-Butyllithium (1.05 equivalents) is added dropwise, and the resulting solution is stirred for 15 minutes.

  • Butyryl chloride (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Asymmetric Aldol Reaction using this compound

This is a general procedure for a boron-mediated aldol reaction.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • A solution of this compound (1.0 equivalent) in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere.

  • Dibutylboron triflate (1.1 equivalents) is added, followed by the dropwise addition of triethylamine (1.2 equivalents). The mixture is stirred for 30 minutes.

  • The aldehyde (1.5 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous MgSO₄, filtered, and concentrated.

  • The resulting aldol adduct is purified by column chromatography.

Spectroscopic Data (Predicted and Analog-Based)

No experimentally derived spectra for this compound are readily available in the literature. The following table provides expected ¹H and ¹³C NMR chemical shifts based on the analysis of closely related structures, such as the N-propionyl and N-isovaleryl analogs.

Data Type Expected Chemical Shifts (ppm)
¹H NMR δ 7.40-7.20 (m, 5H, Ar-H) , 4.75-4.65 (m, 1H, N-CH), 4.25-4.15 (m, 2H, O-CH₂), 3.35-3.25 (dd, 1H, Ph-CH₂), 3.00-2.85 (m, 2H, CO-CH₂), 2.80-2.70 (dd, 1H, Ph-CH₂), 1.80-1.65 (m, 2H, CH₂-CH₃), 1.05-0.95 (t, 3H, CH₃)
¹³C NMR δ 173-172 (C=O, butyryl) , 154-153 (C=O, oxazolidinone), 136-135 (Ar-C), 130-127 (Ar-CH), 67-66 (O-CH₂), 56-55 (N-CH), 39-38 (Ph-CH₂), 37-36 (CO-CH₂), 19-18 (CH₂-CH₃), 14-13 (CH₃)

Biological Activity

There is currently a lack of peer-reviewed studies detailing the specific biological activity of this compound. While some commercial suppliers list it as a negative control for cell sheet migration inhibitors, the primary research supporting this claim is not readily identifiable. The broader class of oxazolidinones includes potent antibiotics (e.g., linezolid), which act by inhibiting bacterial protein synthesis. However, the N-acyl derivatives used as chiral auxiliaries are not typically developed for their biological activity but rather as tools for chemical synthesis. Any potential biological effects of this specific compound would require dedicated investigation.

Signaling Pathways and Experimental Workflows

Given its role as a synthetic intermediate, there is no known direct involvement of this compound in specific biological signaling pathways. Its utility lies in the construction of complex molecules that may, in turn, interact with such pathways.

Synthetic Pathway from L-Phenylalanine

The synthesis of the core (S)-4-benzyl-2-oxazolidinone structure, the precursor to the title compound, originates from the natural amino acid L-phenylalanine. This multi-step process is a common route for preparing a variety of Evans auxiliaries.

synthesis_pathway A L-Phenylalanine B (S)-2-Amino-3-phenyl-1-propanol A->B Reduction (e.g., LiAlH₄) C (S)-4-benzyl-2-oxazolidinone B->C Cyclization (e.g., Diethyl Carbonate) D This compound C->D Acylation (Butyryl Chloride, Base)

Synthetic pathway to the title compound from L-phenylalanine.

Conclusion

This compound is a valuable chiral auxiliary for asymmetric synthesis, enabling the stereocontrolled formation of new chemical entities. While specific experimental data for this compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on the extensive studies of its close analogs. This guide provides a foundational understanding of its properties and applications for researchers engaged in the synthesis of complex chiral molecules for drug discovery and development. Further experimental characterization of this specific derivative would be a valuable contribution to the field of synthetic organic chemistry.

References

(S)-4-benzyl-3-butyryloxazolidin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of (S)-4-benzyl-3-butyryloxazolidin-2-one, a chiral auxiliary agent utilized in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a white solid compound.[1] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃[2]
Molecular Weight 247.29 g/mol [1][2]
IUPAC Name (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one[1][2]
CAS Number 112459-79-7[1]

Applications in Research

This compound is primarily used as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

In addition to its role in synthesis, it has been identified as a negative control for cell sheet migration inhibitors, making it a useful tool in cell biology research.[1]

Experimental Protocols

The following is a generalized protocol for the acylation of an Evans oxazolidinone, which is a common method for the synthesis of compounds like this compound. This protocol is based on established methodologies for similar structures.

Materials:

  • (S)-4-benzyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Butyryl chloride

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyloxazolidin-2-one and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise, and the mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the lithium salt.

  • Acylation: Butyryl chloride is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for several hours, allowing it to slowly warm to room temperature.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Logical Workflow: Use as a Negative Control

The following diagram illustrates the logical workflow for utilizing this compound as a negative control in a cell migration assay.

G cluster_0 Experimental Setup cluster_1 Assay and Analysis cluster_2 Expected Outcome A Prepare Cell Cultures B Treatment Group: Add Cell Migration Inhibitor A->B C Negative Control Group: Add this compound A->C D Positive Control Group: No Treatment A->D E Incubate and Monitor Cell Migration B->E C->E D->E F Quantify Migration E->F G Compare Results F->G H Inhibitor group shows reduced migration G->H I Negative control shows no significant effect on migration G->I J Positive control shows normal migration G->J

Caption: Workflow for a cell migration assay using a negative control.

References

An In-Depth Technical Guide to Stereoselective Control with Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of oxazolidinone auxiliaries in stereoselective synthesis. Developed and popularized by David A. Evans and his coworkers, these chiral auxiliaries have become an indispensable tool in modern organic synthesis, enabling the reliable and predictable formation of stereocenters in a variety of carbon-carbon bond-forming reactions. This document details the underlying mechanisms of stereocontrol, provides a collection of detailed experimental protocols, and presents quantitative data for key transformations.

Core Principles of Stereoselective Control

The stereodirecting power of oxazolidinone auxiliaries stems from their ability to create a rigid and sterically defined environment around a prochiral enolate. The chiral centers on the oxazolidinone ring, typically derived from readily available amino acids, effectively shield one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face.[1][2]

The key to this high level of stereocontrol lies in the formation of a well-defined metal enolate. Deprotonation of an N-acyloxazolidinone with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), leads to the formation of a chelated (Z)-enolate.[2] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation of the enolate and presenting a highly organized chiral template for the incoming electrophile.

Key Applications and Reaction Mechanisms

Oxazolidinone auxiliaries are versatile and have been successfully employed in a wide range of stereoselective transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1]

Asymmetric Alkylation

The alkylation of enolates derived from N-acyloxazolidinones provides a powerful method for the enantioselective synthesis of α-substituted carboxylic acids. The reaction proceeds via the aforementioned (Z)-enolate, with the bulky substituent at the C4 position of the oxazolidinone ring effectively blocking one face of the enolate.[1] Activated electrophiles, such as allylic and benzylic halides, are excellent substrates for this reaction.[1]

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Electrophilic Attack N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Chelated (Z)-Enolate N-Acyloxazolidinone->Z-Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Z-Enolate Alkylated_Product Diastereomerically Enriched Product Z-Enolate->Alkylated_Product Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->Alkylated_Product

Asymmetric Alkylation Workflow
Asymmetric Aldol Reactions

The Evans aldol reaction is a cornerstone of asymmetric synthesis, allowing for the stereocontrolled formation of two contiguous stereocenters.[2] The reaction between a boron (Z)-enolate of an N-acyloxazolidinone and an aldehyde proceeds through a highly ordered, chair-like six-membered transition state, famously described by the Zimmerman-Traxler model.[3][4] The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, leading to the formation of the syn-aldol product with high diastereoselectivity.[3][5]

Evans Aldol Reaction Transition State

Quantitative Data Summary

The following tables summarize typical yields and diastereoselectivities for key reactions employing common oxazolidinone auxiliaries. Diastereomeric ratios (d.r.) are often determined by ¹H NMR spectroscopy or chromatographic methods.[6]

Table 1: Asymmetric Alkylation of N-Propionyloxazolidinones

Auxiliary Substituent (R)Electrophile (E-X)BaseSolventTemp (°C)Yield (%)d.r.
BenzylAllyl IodideNaHMDSTHF-788598:2
IsopropylBenzyl BromideLDATHF-7890>99:1
PhenylMethyl IodideKHMDSToluene-788895:5
tert-ButylEthyl IodideLiHMDSTHF-7892>99:1

Table 2: Asymmetric Aldol Reaction with Various Aldehydes

Auxiliary Substituent (R)AldehydeLewis AcidBaseSolventTemp (°C)Yield (%)d.r. (syn:anti)
IsopropylIsobutyraldehydeBu₂BOTfDIPEACH₂Cl₂085>99:1
BenzylBenzaldehydeBu₂BOTfDIPEACH₂Cl₂09198:2
PhenylAcetaldehydeTiCl₄DIPEACH₂Cl₂-788095:5
IsopropylPropionaldehydeBu₂BOTfEt₃NCH₂Cl₂088>99:1

Experimental Protocols

The following are representative experimental procedures for the key steps in a typical asymmetric synthesis using an oxazolidinone auxiliary.

Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of a commonly used oxazolidinone auxiliary from (1S,2R)-(-)-norephedrine.[1]

Materials:

  • (1S,2R)-(-)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate

  • Dichloromethane

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).

  • Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.

  • Continue heating for approximately 5 hours, or until the distillation ceases.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with water (2x), dry over magnesium sulfate, and concentrate in vacuo.

  • Recrystallize the crude solid from a hexane-ethyl acetate mixture to afford the pure oxazolidinone as white crystals.

Protocol 2: N-Acylation of an Oxazolidinone

This procedure details the acylation of the oxazolidinone auxiliary.[7]

Materials:

  • Oxazolidinone auxiliary

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene or THF

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve the oxazolidinone auxiliary (1.0 eq) and DMAP (0.1 eq) in toluene or THF.

  • Add propionic anhydride (1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture overnight at room temperature or heat to reflux for 30 minutes to shorten the reaction time.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the N-propionyl oxazolidinone.

Protocol 3: Diastereoselective Alkylation

This protocol outlines the alkylation of the N-acyloxazolidinone.[7]

Materials:

  • N-Propionyloxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Allyl iodide

  • Anhydrous THF

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add allyl iodide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 4: Cleavage of the Oxazolidinone Auxiliary

This procedure describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.[3]

Materials:

  • Alkylated N-acyloxazolidinone

  • 30% Hydrogen peroxide

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite

  • Diethyl ether

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Stir for an additional 30 minutes at room temperature.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Visualization of the Asymmetric Synthesis Workflow

The following diagram illustrates the general workflow for utilizing an oxazolidinone auxiliary in asymmetric synthesis.

Asymmetric_Synthesis_Workflow start Select Chiral Auxiliary acylate N-Acylation start->acylate enolate Enolate Formation acylate->enolate reaction Diastereoselective Reaction (Alkylation, Aldol, etc.) enolate->reaction purify Purification of Diastereomers (Chromatography/Crystallization) reaction->purify cleave Cleavage of Auxiliary purify->cleave product Enantiomerically Enriched Product cleave->product recover Recover and Recycle Auxiliary cleave->recover

General Workflow for Asymmetric Synthesis

Conclusion

Oxazolidinone auxiliaries represent a robust and highly predictable method for controlling stereochemistry in a variety of important synthetic transformations. Their ready availability, ease of introduction and removal, and the high levels of diastereoselectivity they impart make them a valuable tool for academic and industrial chemists alike. This guide has provided a foundational understanding of their application, supported by quantitative data and detailed experimental protocols, to aid researchers in the successful implementation of this powerful synthetic strategy.

References

A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Since their introduction by David A. Evans and colleagues in the early 1980s, oxazolidinone-based chiral auxiliaries have become one of the most reliable and powerful tools in modern asymmetric synthesis.[1][2] These auxiliaries, temporarily installed on a prochiral substrate, offer exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions. Their widespread adoption in both academic and industrial settings, particularly in the early stages of drug development and the total synthesis of complex natural products, is a testament to their reliability, predictability, and versatility. This guide provides an in-depth overview of the discovery, mechanism, and practical application of Evans auxiliaries, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate core concepts.

Discovery and Development

The concept of the chiral auxiliary was introduced to temporarily incorporate a stereogenic unit into a compound to direct the stereochemical outcome of a subsequent reaction. The breakthrough work by David A. Evans, detailed in seminal publications in 1981 and 1982, established N-acyloxazolidinones as exceptionally effective chiral auxiliaries.[1][3] These auxiliaries are typically derived from readily available and inexpensive chiral amino acids, such as L-valine and L-phenylalanine, making both enantiomeric forms accessible. The initial reports highlighted their remarkable ability to direct highly diastereoselective alkylation and aldol reactions, providing a practical and predictable method for establishing absolute stereochemistry at α- and β-carbonyl positions.[1][3]

Mechanism of Stereocontrol

The high degree of stereoselectivity achieved with Evans auxiliaries stems from a combination of steric and conformational effects. The process involves three key stages: attachment of the auxiliary, diastereoselective C-C bond formation, and removal of the auxiliary.

  • Enolate Formation : The N-acyl oxazolidinone is deprotonated using a strong base (e.g., LDA for alkylations) or a Lewis acid and a weaker base (e.g., Bu₂BOTf and an amine for aldol reactions) to form a rigid metal or boron enolate. Due to steric interactions, the formation of the Z-enolate is strongly favored.[1][4]

  • Diastereoselective Reaction : The chiral auxiliary, with its bulky substituent at the C4 position (e.g., isopropyl from valine or benzyl from phenylalanine), effectively blocks one face of the planar enolate. The metal cation (Li⁺, Na⁺) or boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the system into a rigid conformation. This forces the incoming electrophile (an alkyl halide or an aldehyde) to approach from the less sterically hindered face.

  • Zimmerman-Traxler Model (Aldol Reactions) : In the case of aldol reactions, the stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.[4] The chelated Z-enolate reacts with the aldehyde, which orients its largest substituent into a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading reliably to the syn-aldol product.[1]

Quantitative Data Presentation

The effectiveness of Evans auxiliaries is demonstrated by the consistently high diastereoselectivities achieved across a range of substrates.

Table 1: Diastereoselective Alkylation of Evans Auxiliaries

(Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739)

N-Acyl GroupElectrophile (R-X)Base/SolventYield (%)Diastereomeric Ratio
PropionylBenzyl bromideLDA/THF80-92>99:1
PropionylMethyl iodideLDA/THF90-9598.5:1.5
PropionylAllyl iodideNaN(TMS)₂/THF7798:2[5]
ButyrylEthyl iodideLDA/THF85-94>99:1
PhenylacetylIsopropyl iodideNaHMDS/THF78-8598:2
Table 2: Diastereoselective Boron-Mediated Aldol Reactions

(Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1981, 103, 2127-2129)

N-Acyl GroupAldehyde (R-CHO)Yield (%)Diastereomeric Ratio (syn:anti)
PropionylIsobutyraldehyde80-90>99:1
PropionylBenzaldehyde85>99:1
PropionylPropionaldehyde75-8597:3
Propionyln-Octanal85>99:1[4]
AcetylBenzaldehyde70-8095:5

Experimental Protocols

The following are detailed, representative procedures for the use of Evans auxiliaries.

Protocol 1: Preparation of N-Propionyl Oxazolidinone

(Adapted from Gage, J. R.; Evans, D. A. Org. Synth. 1990, 68, 83)

  • Setup : A dry 500-mL round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-(phenylmethyl)-2-oxazolidinone (17.7 g, 0.100 mol) and capped with a rubber septum. The flask is flushed with dry nitrogen.

  • Dissolution & Cooling : Anhydrous tetrahydrofuran (THF, 300 mL) is added via cannula, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation : A solution of n-butyllithium in hexanes (1.47 M, 68.3 mL, 0.101 mol) is added via cannula over a 10-minute period.

  • Acylation : Freshly distilled propionyl chloride (9.6 mL, 0.11 mol) is added in one portion by syringe.

  • Reaction & Quench : The solution is stirred for 30 minutes at -78 °C, then allowed to warm to room temperature over 30 minutes. The reaction is quenched by adding 60 mL of saturated aqueous ammonium chloride.

  • Workup & Purification : The bulk of the organic solvents is removed by rotary evaporation. The remaining slurry is extracted with dichloromethane (2 x 80 mL). The combined organic layers are washed with 1 M NaOH (75 mL) and brine (75 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting oil is crystallized from the refrigerator to yield the N-acylated product.

Protocol 2: Asymmetric Aldol Reaction (Boron-Mediated)

(Adapted from Gage, J. R.; Evans, D. A. Org. Synth. 1990, 68, 83)

  • Setup : A dry 2-L flask is charged with the N-propionyl oxazolidinone from Protocol 1 (21.2 g, 0.091 mol), sealed with a septum, and flushed with nitrogen. Anhydrous dichloromethane (200 mL) is added, and the solution is cooled to 0 °C.

  • Enolate Formation : Di-n-butylboron triflate (1.0 M in CH₂Cl₂, 100 mL, 0.100 mol) is added dropwise over 20 minutes, keeping the internal temperature below 2 °C. The mixture is stirred for 30 minutes. Triethylamine (15.2 mL, 0.109 mol) is then added dropwise over 15 minutes. The resulting solution is stirred for an additional 30 minutes at 0 °C.

  • Aldehyde Addition : The reaction mixture is cooled to -78 °C. A pre-cooled (-78 °C) solution of isobutyraldehyde (9.2 mL, 0.100 mol) in 50 mL of dichloromethane is added via cannula over 30 minutes.

  • Reaction & Quench : The reaction is stirred for 2 hours at -78 °C, then warmed to 0 °C and stirred for 1 hour. The reaction is quenched by the addition of 100 mL of pH 7 phosphate buffer. Methanol (300 mL) and a 2:1 solution of methanol/30% H₂O₂ (300 mL) are added. The mixture is stirred vigorously at 0 °C for 1 hour.

  • Workup & Purification : The volatiles are removed by rotary evaporation. The remaining aqueous slurry is extracted with diethyl ether (3 x 500 mL). The combined organic layers are washed with 5% NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated. The crude solid is recrystallized from ethyl acetate/hexane to yield the pure syn-aldol adduct with >97% diastereomeric purity.

Protocol 3: Cleavage of the Chiral Auxiliary

The auxiliary can be removed to reveal various functional groups without racemization of the newly formed stereocenters.

  • To Carboxylic Acid : Hydrolysis using lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture is a standard and effective method.

  • To Primary Alcohol : Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in a solvent like THF or diethyl ether yields the corresponding primary alcohol.

  • To Weinreb Amide : Treatment with the trimethylaluminum-N,O-dimethylhydroxylamine complex allows for direct conversion to the Weinreb amide, a versatile intermediate for ketone synthesis.

Visualizations of Key Concepts

The following diagrams illustrate the logical flow and mechanistic underpinnings of synthesis using Evans auxiliaries.

G cluster_0 General Workflow A Prochiral Carboxylic Acid Derivative C Attach Auxiliary (Acylation) A->C B Chiral Auxiliary (Evans Oxazolidinone) B->C D Diastereoselective C-C Bond Formation (Alkylation, Aldol, etc.) C->D E Cleave Auxiliary (Hydrolysis, Reduction) D->E F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G G cluster_1 Stereocontrol in Boron Aldol Reaction acyl N-Acyl Oxazolidinone enolate Chelated (Z)-Boron Enolate (Rigid Conformation) acyl->enolate Bu₂BOTf, R₃N ts Zimmerman-Traxler Chair-like Transition State enolate->ts aldehyde Aldehyde (R'-CHO) aldehyde->ts product Syn-Aldol Adduct (High d.r.) ts->product R' group equatorial, Attack from less hindered face G cluster_2 Logic for Accessing Aldol Stereoisomers cluster_syn Syn Products cluster_anti Anti Products start N-Acyl Auxiliary evans_syn Evans Syn (2S, 3R) start->evans_syn Boron Lewis Acid (e.g., Bu₂BOTf) non_evans_syn Non-Evans Syn (2R, 3S) start->non_evans_syn Different Lewis Acid or Thiazolidinethione Auxiliary evans_anti Evans Anti (2S, 3S) start->evans_anti MgX₂ Catalysis (for specific substrates) non_evans_anti Non-Evans Anti (2R, 3R) note *Access to all four stereoisomers is possible by selecting the appropriate auxiliary enantiomer and reaction conditions.

References

Methodological & Application

Application Notes and Protocols: Formation of the Boron Enolate from (S)-4-benzyl-3-butyryloxazolidin-2-one and its Diastereoselective Aldol Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the generation of the (Z)-boron enolate from (S)-4-benzyl-3-butyryloxazolidin-2-one, a widely used Evans chiral auxiliary, and its subsequent diastereoselective aldol reaction with an aliphatic aldehyde. The "soft" enolization is achieved using di-n-butylboron triflate and a tertiary amine base, which reliably affords the Z-enolate.[1][2] This enolate undergoes a highly stereocontrolled aldol addition, proceeding through a chair-like Zimmerman-Traxler transition state to yield the corresponding syn-aldol adduct with excellent diastereoselectivity.[1][3] This methodology is a cornerstone in asymmetric synthesis, providing a predictable and efficient route to chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of natural products and pharmaceuticals.

Introduction

The use of chiral auxiliaries to direct the stereochemical outcome of chemical reactions is a powerful strategy in modern organic synthesis. The oxazolidinone auxiliaries developed by David A. Evans are among the most reliable and widely utilized for stereoselective enolate reactions. The enolization of N-acyloxazolidinones, such as this compound, with boron triflates provides a geometrically defined (Z)-enolate. The bulky benzyl group of the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction with electrophiles like aldehydes. This application note details the protocol for this key transformation and presents the expected outcomes.

Data Presentation

The following table summarizes typical yields and diastereoselectivities for the boron-mediated aldol reaction of N-acyloxazolidinones with various aldehydes, based on literature precedents for similar substrates.

AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde85-95>99:1
Propionaldehyde80-90>99:1
Benzaldehyde75-85>99:1

Note: The data presented are representative values from literature on Evans aldol reactions and may vary depending on the specific reaction conditions and substrate.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a rigid, chair-like transition state. The chiral auxiliary directs the approach of the aldehyde, leading to the preferential formation of the syn-aldol product.

G Stereochemical Model of the Evans Aldol Reaction cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Stereochemical Control A This compound B (Z)-Boron Enolate A->B n-Bu2BOTf, Et3N D Zimmerman-Traxler Transition State B->D C Aldehyde (R-CHO) C->D E Syn-Aldol Adduct D->E H High Diastereoselectivity D->H F Chiral Auxiliary (Benzyl Group) G Facial Shielding F->G G->D

Caption: Logical flow of the Evans aldol reaction.

Experimental Workflow

The following diagram outlines the general workflow for the diastereoselective aldol reaction.

G Experimental Workflow for Evans Aldol Reaction A Dissolve this compound in CH2Cl2 B Cool to 0°C A->B C Add n-Bu2BOTf B->C D Cool to -78°C C->D E Add Et3N (Enolate Formation) D->E F Add Aldehyde E->F G Stir at -78°C F->G H Warm to 0°C G->H I Quench Reaction H->I J Workup I->J K Purification (Chromatography) J->K L Characterization (NMR, etc.) K->L

Caption: Step-by-step experimental workflow.

Experimental Protocols

Materials:

  • This compound

  • Di-n-butylboron triflate (n-Bu₂BOTf)

  • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon inlet

  • Syringes

  • Low-temperature thermometer

  • Ice bath

  • Dry ice/acetone bath

  • Rotary evaporator

  • Chromatography equipment

Protocol for Boron Enolate Formation and Aldol Reaction:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the oxazolidinone in anhydrous dichloromethane (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add di-n-butylboron triflate (1.1 equiv) via syringe.

  • After stirring for 15 minutes at 0 °C, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add triethylamine (1.2 equiv) dropwise via syringe. The solution should become pale yellow, indicating the formation of the boron enolate. Stir for 30 minutes at -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a phosphate buffer (pH 7), followed by methanol and a 2:1 mixture of methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, saturated aqueous sodium sulfite, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure syn-aldol adduct.

Note on Auxiliary Removal:

The chiral auxiliary can be removed under various conditions to yield the corresponding carboxylic acid, alcohol, or aldehyde. A common method involves hydrolysis with lithium hydroperoxide (LiOOH).

Conclusion

The boron-mediated enolization of this compound provides a reliable and highly stereoselective method for the synthesis of syn-aldol adducts. The detailed protocol and accompanying information in this application note serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and predictable construction of complex chiral molecules.

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Aldol Reactions with (S)-4-benzyl-3-butyryloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-4-benzyl-3-butyryloxazolidin-2-one to improve diastereoselectivity in aldol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in an aldol reaction?

A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. In the context of an aldol reaction, it directs the nucleophilic attack of the enolate onto the aldehyde from a specific face, leading to a high degree of diastereoselectivity.[1][2] This is crucial for the synthesis of complex molecules with specific stereochemistries, such as many pharmaceutical compounds.

Q2: What is the expected stereochemical outcome of an Evans aldol reaction using this auxiliary?

A2: The Evans aldol reaction, particularly when using a boron triflate to generate the enolate, is well-known for producing the syn-aldol product with high diastereoselectivity.[2][3] The stereochemistry is dictated by the Zimmerman-Traxler transition state model, where the bulky benzyl group of the oxazolidinone directs the aldehyde to approach from the less sterically hindered face.[3][4]

Q3: Why is the diastereoselectivity lower for acetate aldol reactions compared to propionate or butyrate aldol reactions with this auxiliary?

A3: The lower diastereoselectivity in acetate aldol reactions is due to the absence of a substituent at the α-position of the enolate.[5] In propionate and butyrate aldol reactions, the α-methyl or α-ethyl group, respectively, has a significant steric interaction with the chiral auxiliary in one of the possible transition states, thus strongly disfavoring it.[5] This steric clash is absent in the acetate aldol, leading to a smaller energy difference between the two transition states and consequently, lower diastereoselectivity.[5]

Q4: Can the chiral auxiliary be recovered and reused?

A4: Yes, one of the advantages of using an Evans-type chiral auxiliary is that it can be cleaved from the aldol product and recovered for reuse, making the process more cost-effective and sustainable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Diastereoselectivity (d.r. < 90:10) 1. Impure Reagents or Solvents: Moisture or impurities can interfere with the formation of the highly organized transition state.- Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).- Use freshly distilled, anhydrous solvents.- Use high-purity aldehydes and other reagents.
2. Incorrect Enolate Geometry: The formation of the Z-enolate is crucial for high syn-selectivity.[3]- Use a suitable base and Lewis acid combination. For boron enolates, dibutylboron triflate (Bu₂BOTf) with a tertiary amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is standard.[2]- Ensure the enolization temperature is kept low (typically -78 °C to 0 °C) to favor kinetic control.
3. Inappropriate Lewis Acid: The choice of Lewis acid can significantly impact the transition state geometry.[6]- For high syn-selectivity, chelating Lewis acids like boron triflates are generally preferred as they favor a closed Zimmerman-Traxler transition state.[7][8]- Non-chelating Lewis acids may lead to open transition states and lower diastereoselectivity.
4. Reaction Temperature Too High: Higher temperatures can lead to the formation of the undesired diastereomer by overcoming the small energy difference between the transition states.- Maintain the recommended low temperature throughout the addition of the aldehyde and the initial phase of the reaction. A typical temperature is -78 °C.
5. Incorrect Stoichiometry: An excess of the base or Lewis acid can sometimes lead to side reactions or affect the enolate geometry.- Carefully control the stoichiometry of the reagents. Typically, a slight excess of the Lewis acid and base relative to the N-acyloxazolidinone is used.
Low Reaction Yield 1. Incomplete Enolization: The N-acyl oxazolidinone may not be fully converted to the enolate.- Ensure the base is added slowly and the solution is stirred for a sufficient amount of time at the appropriate temperature before adding the aldehyde.
2. Aldehyde Decomposition: Some aldehydes are unstable under the reaction conditions.- Use freshly distilled or purified aldehydes.- Add the aldehyde slowly to the enolate solution at low temperature.
3. Difficult Work-up: The aldol product may be lost during the extraction or purification steps.- Follow a carefully designed work-up procedure to quench the reaction and remove the chiral auxiliary. (See Experimental Protocol).- Use appropriate chromatographic techniques for purification.
Formation of "Non-Evans" syn-Adduct 1. Use of Certain Lewis Acids: Some Lewis acids, particularly with hindered substrates, can lead to the formation of the "non-Evans" syn-diastereomer.- This is a known phenomenon with certain titanium and other Lewis acids. If the "Evans" syn-adduct is desired, using a boron-based Lewis acid is the most reliable method.

Quantitative Data

The diastereoselectivity of aldol reactions is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing the diastereomeric ratios (d.r.) obtained in a study using the related N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with various aromatic aldehydes. These results provide an indication of the level of selectivity that can be achieved.

AldehydeDiastereomeric Ratio (syn : anti)
Benzaldehyde95 : 5
4-Nitrobenzaldehyde97 : 3
4-Chlorobenzaldehyde96 : 4
4-Methoxybenzaldehyde90 : 10
2-Naphthaldehyde92 : 8
2-Furaldehyde73 : 27

Data adapted from a study on a closely related thiazolidinone auxiliary, which is expected to exhibit similar stereocontrol.[9][10][11]

Experimental Protocols

Acylation of (S)-4-benzyl-2-oxazolidinone with Butyryl Chloride

A solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 15 minutes. Butyryl chloride (1.1 eq) is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, this compound, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Diastereoselective Aldol Reaction

The this compound (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C under an inert atmosphere. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched with a pH 7 phosphate buffer. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.

Removal of the Chiral Auxiliary

The aldol adduct is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide. The mixture is stirred at room temperature until the reaction is complete. The chiral auxiliary can be recovered from the reaction mixture by extraction.

Visualizations

Aldol_Reaction_Workflow cluster_prep Preparation cluster_aldol Aldol Reaction cluster_cleavage Cleavage & Recovery start Start acylation Acylation of (S)-4-benzyl-2-oxazolidinone start->acylation purification1 Purification acylation->purification1 enolate_formation Enolate Formation (Bu₂BOTf, DIPEA) purification1->enolate_formation aldol_addition Aldol Addition (Aldehyde, -78 °C) enolate_formation->aldol_addition quench1 Quench aldol_addition->quench1 cleavage Auxiliary Cleavage (H₂O₂, LiOH) quench1->cleavage extraction Extraction & Purification cleavage->extraction product Final Aldol Product extraction->product aux_recovery Auxiliary Recovery extraction->aux_recovery

Caption: Experimental workflow for the diastereoselective aldol reaction.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Diastereoselectivity? cause1 Impure Reagents/ Solvents? start->cause1 Yes cause2 Incorrect Enolate Geometry? start->cause2 Yes cause3 Reaction Temp Too High? start->cause3 Yes sol1 Use anhydrous solvents and pure reagents. cause1->sol1 sol2 Verify base/Lewis acid. Maintain low temp during enolization. cause2->sol2 sol3 Maintain -78 °C during aldehyde addition. cause3->sol3 end Improved Diastereoselectivity sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for low diastereoselectivity.

Zimmerman_Traxler Zimmerman-Traxler Transition State Model cluster_TS B B O1 O B->O1 C_enolate C O1->C_enolate C_alpha C_enolate->C_alpha R_enolate Et C_enolate->R_enolate C_acyl C O_acyl O C_acyl->O_acyl Aux Aux C_acyl->Aux O_acyl->B C_alpha->C_acyl C_aldehyde C C_alpha->C_aldehyde R_aldehyde R' H_aldehyde H O_aldehyde O O_aldehyde->B C_aldehyde->R_aldehyde C_aldehyde->H_aldehyde C_aldehyde->O_aldehyde caption Favored transition state leading to the syn-aldol product. The bulky benzyl group on the auxiliary (Aux) directs the aldehyde's R' group to the equatorial position.

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

References

Technical Support Center: Optimizing Reactions with Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Evans auxiliaries. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their stereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What are Evans auxiliaries and why are they used?

Evans auxiliaries are chiral molecules, specifically oxazolidinones, that are temporarily attached to a substrate to control the stereochemical outcome of a reaction.[1][2] They are widely used in asymmetric synthesis to achieve high levels of diastereoselectivity in reactions such as alkylations and aldol additions.[1][3] The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face, thus leading to a specific stereoisomer.[1][4] After the desired transformation, the auxiliary can be cleaved and recycled.[1][5]

Q2: Which Evans auxiliary should I choose for my reaction?

The choice of the Evans auxiliary depends on the desired stereochemical outcome. The most common auxiliaries are derived from valine and phenylalanine, and both enantiomers are often commercially available.[3][6] For example, different auxiliaries can be used to selectively synthesize all possible stereoisomers of an aldol product by choosing the appropriate combination of the auxiliary and the Lewis acid.[6][7]

Q3: How do I attach the Evans auxiliary to my substrate (acylation)?

Acylation of the Evans auxiliary is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by the addition of an acyl chloride.[1][8] An alternative, milder method involves using propionic anhydride with 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.[9]

Q4: How is the chiral auxiliary removed after the reaction?

The auxiliary can be removed under various conditions to yield different functional groups, such as carboxylic acids, esters, alcohols, or Weinreb amides.[4][6] One of the most common methods for cleaving the auxiliary to form a carboxylic acid is through hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[9][10][11] It is crucial to use conditions that do not cause racemization of the newly formed stereocenter.[4]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in Aldol Reactions

Possible Cause: Incorrect enolate geometry or poor transition state control.

Solutions:

  • Choice of Lewis Acid and Base: For syn-aldol products, the use of dibutylboron triflate (Bu₂BOTf) with a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is highly recommended. This combination reliably generates the Z-enolate, which leads to the syn product via a Zimmerman-Traxler transition state.[6][7][12]

  • Temperature Control: Maintain a low reaction temperature (typically -78 °C) during enolate formation and the subsequent reaction with the aldehyde to ensure kinetic control and prevent side reactions.

  • Substrate Considerations: Acetate-derived enolates often give poor diastereoselectivity compared to propionate-derived enolates.[13][14] This is because the methyl group in the propionate system enhances the steric bias in the transition state.[14] For acetate aldols, consider using sulfur-based analogs of Evans auxiliaries, which have shown improved selectivity.[15]

Table 1: Effect of Reaction Conditions on Diastereoselectivity in Evans Aldol Reactions

Lewis AcidBaseSolventTemperature (°C)Typical Diastereomeric Ratio (syn:anti)
Bu₂BOTfEt₃NCH₂Cl₂-78 to 0>95:5
Sn(OTf)₂N-ethylpiperidineCH₂Cl₂-78>95:5
TiCl₄DIPEACH₂Cl₂-78Varies, can lead to non-Evans syn products
Problem 2: Low Yield in Alkylation Reactions

Possible Cause: Incomplete enolate formation, side reactions, or decomposition.

Solutions:

  • Base Selection: Strong, non-nucleophilic bases are crucial for complete deprotonation. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.[3][10]

  • Solvent Effects: The choice of solvent can significantly impact the reaction. For instance, using NaHMDS in a mixture of TMEDA/toluene has been shown to improve yields for challenging quaternizations compared to THF, where deacylation can be a competing pathway.[16]

  • Temperature: Form the enolate at a low temperature (-78 °C) to prevent decomposition. The alkylation step itself may sometimes be performed at a slightly higher temperature, but this should be optimized for each specific substrate.

  • Electrophile Reactivity: Highly reactive electrophiles, such as allyl or benzyl halides, generally give better yields.[10]

Problem 3: Difficulty in Removing the Chiral Auxiliary

Possible Cause: Incorrect cleavage conditions leading to decomposition or racemization.

Solutions:

  • Standard Cleavage to Carboxylic Acid: The LiOH/H₂O₂ method is generally reliable.[9][10] However, this reaction can evolve oxygen, which may be a safety concern on a larger scale.[11] Careful control of the stoichiometry of H₂O₂ can minimize this issue.[11]

  • Alternative Cleavage Methods:

    • To generate esters: Use sodium methoxide in methanol.

    • To generate alcohols: Use reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[4]

    • To generate Weinreb amides: This is a particularly useful transformation that allows for further reaction with organometallic reagents.[6]

  • Avoiding Racemization: Vigorous acidic or basic conditions during cleavage can lead to epimerization at the α-carbon.[4] The mild conditions of LiOH/H₂O₂ are generally preferred to preserve stereochemical integrity.

Table 2: Common Methods for Evans Auxiliary Cleavage

Reagent(s)Product Functional GroupTypical Conditions
LiOH, H₂O₂Carboxylic AcidTHF/H₂O, 0 °C
LiBH₄AlcoholEt₂O, 0 °C
MeOMgBrMethyl EsterTHF, 0 °C
(MeO)MeNH·HCl, AlMe₃Weinreb AmideTHF, 0 °C

Experimental Protocols & Workflows

General Workflow for Evans Auxiliary Mediated Asymmetric Synthesis

Evans Auxiliary Workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Reaction cluster_cleavage Step 3: Cleavage Acylation Attach Substrate to Auxiliary Alkylation Alkylation or Aldol Addition Acylation->Alkylation Purified N-acylated auxiliary Cleavage Remove Auxiliary Alkylation->Cleavage Diastereomerically pure product FinalProduct FinalProduct Cleavage->FinalProduct Enantiomerically pure product

Caption: General workflow for asymmetric synthesis using an Evans auxiliary.

Troubleshooting Logic for Low Diastereoselectivity

Troubleshooting Diastereoselectivity Start Low Diastereoselectivity Observed CheckEnolate Check Enolate Formation Conditions Start->CheckEnolate LewisAcid LewisAcid CheckEnolate->LewisAcid Using appropriate Lewis Acid/Base? CheckTS Review Transition State Model CheckSubstrate Is it an acetate aldol? ConsiderAlternative Use sulfur-based auxiliary or alternative method CheckSubstrate->ConsiderAlternative Yes End Consult further literature for specific substrate CheckSubstrate->End No UseBoron Switch to Bu₂BOTf/Et₃N for syn-aldol LewisAcid->UseBoron No CheckTemp Is temperature -78°C? LewisAcid->CheckTemp Yes CheckTemp->CheckSubstrate Yes LowerTemp Ensure strict temp. control CheckTemp->LowerTemp No

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

Technical Support Center: Purification of (S)-4-benzyl-3-butyryloxazolidin-2-one Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (S)-4-benzyl-3-butyryloxazolidin-2-one and related Evans chiral auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for purifying the product after a reaction involving an N-acyloxazolidinone chiral auxiliary?

The most common purification strategy involves a standard aqueous workup followed by flash column chromatography on silica gel.[1] The typical procedure includes:

  • Quenching the Reaction: The reaction is often quenched with a saturated aqueous solution, such as ammonium chloride (NH₄Cl).[1]

  • Extraction: The product is extracted from the aqueous layer into an organic solvent like ethyl acetate.[1]

  • Washing: The combined organic layers are washed with brine to remove water-soluble impurities.[1]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[1]

  • Purification: The crude product is then purified by flash column chromatography. For N-acyloxazolidinones, a common eluent system is a gradient of ethyl acetate in hexanes.[1] Recrystallization from solvents like methanol can also be an effective purification method.[2][3]

Q2: How is the this compound chiral auxiliary typically removed from the product?

Removal of the chiral auxiliary is a critical step and the method depends on the desired functional group of the final product.[4] The N-acyl bond can be cleaved through various methods to yield carboxylic acids, esters, aldehydes, alcohols, or amides.

Q3: My desired product and the chiral auxiliary have very similar Rf values on TLC. How can I improve their separation?

When the product and auxiliary are difficult to separate by standard chromatography, consider the following strategies:

  • Optimize the Solvent System: Experiment with different solvent systems for flash chromatography. Adding a small amount of a more polar solvent or using a different solvent system altogether (e.g., dichloromethane/methanol) can alter selectivity.

  • Derivative Formation: If the product has a suitable functional group (like a hydroxyl group), it can be temporarily converted into a derivative (e.g., a silyl ether). This will significantly change its polarity, allowing for easier separation from the auxiliary. The protecting group can then be removed in a subsequent step.

  • Crystallization: Attempt to selectively crystallize either the product or the auxiliary from the mixture. This can be a highly effective method for purification if a suitable solvent is found.

Q4: I'm experiencing low product yield after the workup and purification. What are the common causes?

Low yield can stem from issues during the reaction, workup, or purification.[5]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC to ensure all starting material is consumed.

  • Product Solubility: Your product might have some solubility in the aqueous layer. It can be helpful to re-extract the aqueous layers an additional time.[5]

  • Product Instability: The product may be sensitive to the acidic or basic conditions used during the workup.[5] You can test this by taking a small sample of the reaction mixture before quenching and treating it with the workup reagents to see if decomposition occurs on TLC.[5]

  • Loss during Purification: The product may have been partially lost during purification. This can happen if it streaks on the silica gel column or if an inappropriate solvent system is used, leading to poor separation and mixed fractions.

Troubleshooting Guide

Problem: The chiral auxiliary is difficult to remove, especially with sterically hindered substrates.

  • Explanation: In cases with significant steric bulk around the N-acyloxazolidinone moiety, standard cleavage methods can be inefficient.[6][7] For instance, reduction with lithium aluminum hydride or lithium borohydride can lead to unwanted ring-opened byproducts from hydride attack at the oxazolidinone carbonyl.[6]

  • Solution: An improved procedure for reduction involves using lithium borohydride (LiBH₄) in the presence of one equivalent of water in diethyl ether.[6][7] This system has been shown to be highly efficient for reducing sterically hindered N-acyloxazolidinones to the corresponding primary alcohols, minimizing the formation of byproducts.[6][7]

Problem: An emulsion formed during the aqueous workup, making layer separation difficult.

  • Explanation: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. Vigorous shaking during extraction can exacerbate this issue.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.

    • Filter the entire mixture through a pad of Celite.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • If the problem persists, allow the mixture to stand for an extended period or use a centrifuge to break the emulsion.

Problem: The crude NMR spectrum is complex and shows unexpected peaks.

  • Explanation: Besides the desired product and the chiral auxiliary, crude NMRs can show unreacted starting materials, diastereomers, or byproducts from side reactions. In Evans aldol reactions, the goal is to produce the syn product, but minor amounts of the anti diastereomer can form.[8][9]

  • Solution:

    • First, try to identify the peaks corresponding to your starting materials and the chiral auxiliary.

    • Run a 2D NMR experiment (like COSY) to help identify the spin systems of your main product.

    • Purify a small amount of the mixture by preparative TLC or column chromatography to isolate the main components and analyze them separately.

    • Consider the possibility of byproducts resulting from the instability of your compound to the workup conditions.[5]

Experimental Protocols & Data

Protocol 1: General Workup for an Evans Aldol Reaction

This protocol is a standard procedure for quenching and extracting the product from the reaction mixture.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir for 10-15 minutes.

  • Allow the mixture to warm to room temperature. If two clear layers do not form, add more water and/or the organic extraction solvent.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Reductive Removal of the Chiral Auxiliary

This method is particularly useful for sterically hindered substrates to obtain the corresponding primary alcohol.[6][7]

  • Dissolve the N-acyloxazolidinone (1.0 mmol) in dry diethyl ether (20 mL) under an argon atmosphere.

  • Add water (20 µL, 1.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add lithium borohydride (2.0 M in THF, 0.55 mL, 1.1 mmol) dropwise. Immediate clouding and hydrogen evolution should be observed.[6][7]

  • Stir the reaction at 0 °C until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with 1M aqueous sodium hydroxide (NaOH) and stir until both layers become clear.

  • Pour the mixture into a separatory funnel containing ether and water.

  • Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting primary alcohol and the recovered chiral auxiliary by flash chromatography.[6]

Data Summary: Methods for Chiral Auxiliary Removal
Desired ProductMethodReagentsTypical Conditions
Primary Alcohol ReductionLiBH₄ / H₂ODiethyl ether, 0 °C
Carboxylic Acid HydrolysisLiOH / H₂O₂THF/H₂O, 0 °C
Ester Alkoxide CleavageNaOMe / MeOHMethanol, 0 °C to RT
Weinreb Amide AminolysisMe(OMe)NH·HCl, AlMe₃THF, 0 °C

Visualizations

Workflow for Product Purification

G cluster_0 Post-Reaction Processing cluster_1 Purification Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., sat. NH4Cl) Reaction->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (e.g., Na2SO4) & Concentrate Wash->Dry Crude Crude Product Dry->Crude Purify Purification Method? Crude->Purify Chrom Flash Column Chromatography Purify->Chrom Mixture Cryst Recrystallization Purify->Cryst Solid Pure Pure Product Chrom->Pure Aux Recovered Auxiliary Chrom->Aux Cryst->Pure G Start Low Product Yield Detected CheckCrude Analyze Crude Mixture (TLC, NMR) Start->CheckCrude CheckWorkup Product Lost During Aqueous Workup? CheckCrude->CheckWorkup No Starting Material, Byproducts Present Incomplete Root Cause: Incomplete Reaction CheckCrude->Incomplete Starting Material Present CheckPurify Product Lost During Purification? CheckWorkup->CheckPurify No, crude yield is good Decomp Root Cause: Product Decomposition (Workup Instability) CheckWorkup->Decomp Yes Solubility Root Cause: Product Soluble in Aqueous Layer CheckWorkup->Solubility No, but yield is low before column ChromError Root Cause: Poor Chromatographic Separation CheckPurify->ChromError Yes

References

Technical Support Center: Chiral Auxiliary Racemization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting racemization issues associated with chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during stereoselective synthesis.

Troubleshooting Guide

This guide provides answers to specific issues you may encounter during your experiments.

Issue 1: Loss of Enantiomeric Excess (%ee) After Chiral Auxiliary Cleavage

Q: My starting material had high diastereomeric excess (d.e.), but the final product shows significant loss of enantiomeric excess after removing the chiral auxiliary. What are the likely causes?

A: Loss of enantiomeric excess after auxiliary removal is a common issue, primarily caused by epimerization of the newly formed stereocenter. The most frequent culprits are harsh cleavage conditions, particularly at the carbon alpha to a carbonyl group.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Vigorous acidic or basic hydrolysis, high temperatures, or prolonged reaction times can lead to racemization.[1] The alpha-proton to a carbonyl group is susceptible to deprotonation under basic conditions or enolization under acidic conditions, leading to a loss of stereochemical integrity.

    • Solution: Opt for milder cleavage conditions. For instance, with Evans oxazolidinones, using lithium hydroperoxide (LiOOH) is generally preferred over stronger bases like lithium hydroxide (LiOH) as it is less basic and sterically less hindered, reducing the risk of epimerization.[1][2]

  • Inappropriate Reagents: The choice of cleavage reagent is critical. Some reagents are inherently more prone to causing racemization.

    • Solution: Carefully select a cleavage method known to be mild for your specific substrate and auxiliary combination. For amide-based auxiliaries like pseudoephedrine, specific nucleophiles are used to cleave the amide bond under conditions that minimize racemization.[3]

  • Substrate Sensitivity: The substrate itself may be particularly prone to racemization due to its electronic or steric properties.

    • Solution: If the substrate is highly sensitive, consider derivatization to a less susceptible functional group before cleavage. Alternatively, screen a variety of milder cleavage protocols at a small scale to identify the optimal conditions.

Issue 2: Inconsistent or Non-Reproducible Enantiomeric Excess

Q: I am observing significant batch-to-batch variation in the enantiomeric excess of my product. What could be causing this inconsistency?

A: Inconsistent enantiomeric excess often points to subtle variations in reaction setup and execution.

Potential Causes and Solutions:

  • Temperature Fluctuations: Even minor changes in reaction temperature can significantly impact the rate of racemization.

    • Solution: Maintain strict temperature control throughout the reaction and work-up. Use a reliable cryostat or ice bath and monitor the internal reaction temperature.

  • Moisture Contamination: The presence of water can alter the reactivity of reagents and promote side reactions, including epimerization.

    • Solution: Ensure all glassware is thoroughly dried and perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Reagent Quality and Stoichiometry: The purity and exact amount of reagents, especially the base or acid used for cleavage, can affect the outcome.

    • Solution: Use freshly opened or purified reagents. Accurately measure the stoichiometry of all reactants.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral auxiliaries?

A1: Racemization is the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[4] In the context of chiral auxiliaries, this typically occurs at the newly created stereocenter during the removal of the auxiliary, leading to a diminished enantiomeric excess (%ee) in the final product.[3][4]

Q2: How can I detect if racemization has occurred?

A2: Several analytical techniques can be used to determine the enantiomeric excess of your product and thus detect racemization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. It uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): By adding a chiral agent to your sample, you can induce a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the determination of the %ee.[5][6][7][8]

  • Polarimetry: This technique measures the optical rotation of your sample. A decrease in the specific rotation compared to the known value for the pure enantiomer indicates a loss of enantiomeric purity.[9][10]

Q3: Are some chiral auxiliaries more prone to racemization issues than others?

A3: Yes, the stability of the chiral auxiliary and its linkage to the substrate can influence the propensity for racemization during cleavage. For example, auxiliaries that require harsh conditions for removal are more likely to lead to epimerization of the product. The choice of auxiliary should consider the compatibility of its cleavage conditions with the stability of the desired product.

Q4: Can racemization occur at the chiral auxiliary itself?

A4: While less common, it is possible for the chiral auxiliary to racemize under certain conditions, especially if it has an acidic proton at a stereocenter. However, most commonly used chiral auxiliaries are designed to be configurationally stable under the reaction conditions in which they are employed.

Data Presentation

The following table summarizes the relative risk of racemization associated with different cleavage conditions for N-acyl Evans oxazolidinone auxiliaries, a widely used class of chiral auxiliaries. The data is qualitative and intended to guide the selection of milder conditions.

Cleavage Reagent/ConditionTemperatureRelative Racemization RiskNotes
LiOH / H₂O₂ 0 °C to RTModerate to HighA common method, but the basicity of LiOH can cause epimerization, especially with sensitive substrates.[1]
LiOOH 0 °CLowGenerally considered a milder alternative to LiOH/H₂O₂, reducing the risk of base-mediated side reactions.[2]
Mg(OMe)₂ Room TempLowCan be effective for cleavage with minimal epimerization.
Reductive Cleavage (e.g., LiBH₄, LiAlH₄) -78 °C to 0 °CLowTypically used to convert the acyl group to an alcohol; the low temperatures minimize racemization.
Strong Acid Hydrolysis (e.g., HCl, H₂SO₄) RefluxVery HighVigorous acidic conditions are known to cause racemization through enolization.[1]
Transesterification (e.g., NaOMe/MeOH) 0 °C to RTModerateThe basic conditions can pose a risk of epimerization.

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for %ee Determination

This protocol provides a general workflow for determining the enantiomeric excess of a chiral compound.

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

  • Mobile Phase Screening:

    • Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography.

    • If separation is not achieved, systematically vary the ratio of the solvents. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape and resolution.

  • Sample Preparation:

    • Dissolve a small amount of your purified product in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • Integrate the peak areas for each enantiomer.

  • Calculation of %ee:

    • %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA) for %ee Determination

This protocol outlines the use of a CSA to determine the %ee of a sample.

  • CSA Selection: Choose a CSA that is known to interact with your class of compound. Common CSAs include chiral alcohols (like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) or chiral acids.

  • Sample Preparation:

    • Accurately weigh the chiral product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of your compound alone.

    • Add a molar equivalent of the CSA to the NMR tube.

  • Data Acquisition:

    • Acquire another ¹H NMR spectrum after the addition of the CSA.

    • Look for the splitting of a singlet proton signal in your original spectrum into two distinct signals. The separation of these signals is due to the formation of diastereomeric complexes with the CSA.

  • Data Analysis:

    • Carefully integrate the two new signals corresponding to the two enantiomers.

    • Calculate the %ee using the integration values in the same manner as the HPLC peak areas.

Protocol 3: Polarimetry for Monitoring Racemization

This protocol describes how to use a polarimeter to assess the optical purity of your product.

  • Instrument Preparation:

    • Turn on the polarimeter and allow the lamp to warm up and stabilize.

    • Calibrate the instrument using a blank solvent-filled cell. The reading should be zero.

  • Sample Preparation:

    • Accurately prepare a solution of your compound in a suitable solvent at a known concentration (c), typically in g/100 mL.

    • Ensure the solution is homogeneous and free of bubbles.

    • Fill a polarimeter cell of a known path length (l) in decimeters with the solution.

  • Measurement:

    • Place the cell in the polarimeter and measure the observed optical rotation (α).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (l x c)

  • Determination of Optical Purity:

    • Compare the calculated specific rotation with the literature value for the enantiomerically pure compound.

    • Optical Purity (%) = (Observed [α] / Literature [α]) x 100

    • A lower-than-expected optical purity suggests the presence of the other enantiomer, likely due to racemization.

Mandatory Visualizations

Racemization_Mechanism Start Enantiomerically Pure Product-Auxiliary Adduct Enolate Planar Enolate/ Enol Intermediate (Achiral) Start->Enolate Deprotonation or Enolization at α-carbon Base Base (e.g., OH⁻) Base->Start Acid Acid (e.g., H⁺) Acid->Start R_Enantiomer R-Enantiomer Enolate->R_Enantiomer Attack from one face S_Enantiomer S-Enantiomer Enolate->S_Enantiomer Attack from other face Protonation1 Protonation/ Tautomerization Protonation1->R_Enantiomer Protonation2 Protonation/ Tautomerization Protonation2->S_Enantiomer Racemic Racemic Mixture R_Enantiomer->Racemic S_Enantiomer->Racemic

Caption: Mechanism of base- or acid-catalyzed racemization at a stereocenter alpha to a carbonyl group.

Troubleshooting_Workflow Start Low %ee Observed in Product CheckDE Check Diastereomeric Excess of Adduct Before Cleavage Start->CheckDE HighDE High d.e. CheckDE->HighDE LowDE Low d.e. CheckDE->LowDE RacemizationDuringCleavage Racemization Occurring During Auxiliary Cleavage HighDE->RacemizationDuringCleavage OptimizeFormation Optimize Diastereoselective Reaction Conditions LowDE->OptimizeFormation ScreenConditions Screen Milder Cleavage Conditions: - Lower Temperature - Weaker Base/Acid - Shorter Reaction Time RacemizationDuringCleavage->ScreenConditions AnalyzeProduct Analyze %ee of Product Under New Conditions ScreenConditions->AnalyzeProduct Success High %ee Achieved AnalyzeProduct->Success Failure Low %ee Persists AnalyzeProduct->Failure ConsiderAlternative Consider Alternative Auxiliary or Synthetic Route Failure->ConsiderAlternative

Caption: A workflow for troubleshooting loss of enantiomeric excess.

Auxiliary_Selection Start Select Chiral Auxiliary SubstrateCompatibility Substrate Compatibility? Start->SubstrateCompatibility Yes1 Yes SubstrateCompatibility->Yes1 Attachment Possible No1 No SubstrateCompatibility->No1 Attachment Fails CleavageConditions Product Stable to Cleavage Conditions? Yes1->CleavageConditions SelectAnother Select Another Auxiliary No1->SelectAnother Yes2 Yes CleavageConditions->Yes2 No2 No CleavageConditions->No2 Product Degradation/ Racemization Likely HighSelectivity High Diastereoselectivity? Yes2->HighSelectivity No2->SelectAnother SelectAnother->Start Yes3 Yes HighSelectivity->Yes3 No3 No HighSelectivity->No3 Poor d.e. FinalChoice Chosen Auxiliary Yes3->FinalChoice No3->SelectAnother

Caption: Decision tree for selecting a suitable chiral auxiliary.

References

Technical Support Center: Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Evans auxiliaries in asymmetric synthesis. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low diastereoselectivity in my Evans aldol reaction?

A1: Low diastereoselectivity is a common problem, particularly in acetate aldol reactions. The primary reason is the absence of an α-substituent on the enolate, which is crucial for establishing a well-defined, stereochemically biased transition state. In propionate aldols, the α-methyl group creates a steric clash in one of the transition states, leading to high diastereoselectivity (often >100:1).[1] With acetate aldols, this key steric interaction is missing, and the diastereoselectivity can drop to as low as 1:1.[1]

To improve selectivity in acetate aldol reactions, consider switching from boron to tin-based Lewis acids or using a modified auxiliary, such as a thiazolidinethione, which can enforce a more ordered transition state.

Q2: My Evans alkylation reaction is giving a low yield. What are the common causes?

A2: Low yields in Evans alkylation reactions can stem from several factors:

  • Incomplete Enolate Formation: Ensure you are using a sufficiently strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to achieve complete deprotonation. The reaction should be conducted at low temperatures (typically -78 °C) to prevent enolate decomposition.

  • Poor Electrophile Reactivity: Evans enolates are generally less reactive than ketone enolates. Highly reactive electrophiles like allylic, benzylic, or primary iodides and bromides give the best results.

  • Side Reactions: The enolate is basic and can induce elimination in reactive electrophiles. Ensure slow addition of the electrophile at low temperatures.

  • Presence of Water: The reaction is highly moisture-sensitive. Ensure all glassware is oven- or flame-dried and all reagents and solvents are anhydrous.

Q3: I am observing epimerization or racemization of my product. How can I prevent this?

A3: Epimerization, the loss of stereochemical integrity at the newly formed stereocenter, typically occurs during the auxiliary cleavage step. Vigorous hydrolytic conditions, such as refluxing in strong acid or base, can cause enolization and subsequent racemization.[2] To prevent this, use mild cleavage conditions. The most common and reliable method is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), at low temperatures (e.g., 0 °C).[2][3]

Q4: How do I choose the right conditions for removing the Evans auxiliary?

A4: The choice of cleavage conditions depends on the desired functional group.

  • For Carboxylic Acids: The standard and most selective method is using LiOH/H₂O₂ in a THF/water mixture at 0 °C.[3] Using LiOH alone is a common mistake that can lead to cleavage of the auxiliary's endocyclic carbamate bond, destroying the recoverable auxiliary.

  • For Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will furnish the primary alcohol.

  • For Amides: Conversion to a Weinreb amide can be achieved, which is a useful intermediate for synthesizing ketones.

Q5: I am getting a mixture of products after cleaving the auxiliary. What is happening?

A5: A mixture of products upon cleavage is often due to non-selective hydrolysis. A frequent error is using LiOH without hydrogen peroxide. This can lead to nucleophilic attack at the endocyclic (carbamate) carbonyl of the oxazolidinone ring, resulting in a ring-opened, undesired product instead of the carboxylic acid and the recoverable auxiliary.[4][5] The hydroperoxide anion (OOH⁻), generated from H₂O₂ and LiOH, is a softer nucleophile that selectively attacks the desired exocyclic (acyl) carbonyl.[3]

Q6: Are there any safety precautions I should be aware of when using Evans auxiliaries?

A6: Yes. A significant and often overlooked hazard is the evolution of oxygen gas during the standard LiOH/H₂O₂ cleavage protocol.[4] The reaction initially forms a peracid intermediate, which can be rapidly reduced by excess hydrogen peroxide, releasing a stoichiometric amount of oxygen. This can create a pressurized and oxygen-rich atmosphere in a sealed or poorly vented reactor, posing a significant safety risk, especially in the presence of flammable organic solvents like THF. When performing this reaction, especially on a larger scale, ensure proper ventilation and avoid sealed systems.

Troubleshooting Guides

Guide 1: Troubleshooting Low Diastereoselectivity in Aldol Reactions

This guide helps to diagnose and solve issues related to poor stereocontrol in Evans aldol reactions.

Symptom Possible Cause Suggested Solution
Low d.r. (<5:1) with propionate or larger acyl group 1. Incorrect Enolate Geometry: The reaction relies on the selective formation of the Z-enolate. Using an incorrect Lewis acid or base can lead to mixtures of E/Z enolates.1. For the classic "Evans syn" aldol, use dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (e.g., triethylamine or diisopropylethylamine). This reliably produces the Z-boron enolate.[1]
2. Reaction Temperature Too High: Higher temperatures can lead to erosion of selectivity by allowing lower-energy pathways to compete.2. Maintain low temperatures throughout the enolate formation and aldehyde addition steps (typically -78 °C to 0 °C).
3. Lewis Acid Choice: Different Lewis acids can favor different stereochemical outcomes.3. Verify that you are using the correct Lewis acid for the desired diastereomer. While boron enolates reliably give the "Evans syn" product, certain titanium or magnesium Lewis acids can favor the "non-Evans syn" or anti aldol products, respectively.[2]
Essentially no selectivity (1:1 d.r.) 1. Acetate Aldol Reaction: As discussed in the FAQs, acetate enolates lack the α-substituent needed for high stereodifferentiation in the Zimmerman-Traxler transition state.[1]1. If possible, modify the synthetic route to use a propionate or larger acyl group. Alternatively, explore specialized auxiliaries designed for acetate aldol reactions, such as N-acetyl thiazolidinethiones.
2. Epimerization: The product may be epimerizing under the reaction or workup conditions.2. Use a buffered or mild aqueous workup. Analyze a crude aliquot of the reaction mixture by ¹H NMR to determine the initial diastereomeric ratio before purification.
Guide 2: Optimizing Evans Alkylation Reactions

Use this guide to improve the efficiency and selectivity of diastereoselective alkylations.

Symptom Possible Cause Suggested Solution
Low or no conversion 1. Ineffective Base: The pKa of the N-acyl oxazolidinone is typically around 20-21. The base must be strong enough for complete deprotonation.1. Use a strong, non-nucleophilic base such as LDA or NaHMDS (1.1-1.5 equivalents).
2. Inactive Electrophile: The electrophile may be too sterically hindered or unreactive (e.g., secondary or neopentyl halides).2. Use more reactive electrophiles (e.g., MeI, BnBr, Allyl-I). For less reactive electrophiles, consider converting them to triflates.
3. Reaction Temperature: While enolate formation requires low temperature, the alkylation step may need warming to proceed at a reasonable rate.3. After adding the electrophile at -78 °C, allow the reaction to warm slowly to 0 °C or room temperature. Monitor by TLC.
Low Diastereoselectivity 1. Non-chelated Enolate: The high selectivity of Evans alkylations relies on a rigid, chelated lithium or sodium enolate.1. Use lithium- or sodium-based strong bases. The chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary creates a rigid structure that effectively blocks one face of the enolate.
2. Enolate Equilibration: If the enolate is not stable, it may equilibrate to a mixture of geometries or conformations.2. Form the enolate at low temperature and add the electrophile promptly.
Formation of Side Products 1. Elimination: If the electrophile has β-hydrogens, the enolate can act as a base, causing elimination.1. Maintain low temperatures and add the electrophile slowly to the enolate solution.
2. Di-alkylation: If the product is deprotonated by remaining enolate, a second alkylation can occur.2. Use a slight excess of the enolate and ensure the reaction goes to completion before workup.

Data Presentation

Table 1: Diastereoselectivity in Evans Aldol Reactions with Various Lewis Acids

The choice of Lewis acid can significantly influence the stereochemical outcome of the aldol addition. The data below illustrates the diastereomeric ratio (d.r.) of the syn-aldol product for the reaction of a chiral N-propionyl oxazolidinone with isobutyraldehyde, mediated by different Lewis acids.

Lewis Acid (1.1 equiv)Base (1.2 equiv)SolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Bu₂BOTfEt₃NCH₂Cl₂-78 to 085>99:1--INVALID-LINK--
SnCl₄Et₃NCH₂Cl₂-7893>99:1[Heathcock, et al. in Asymmetric Synthesis, Vol 3]
TiCl₄Et₃NCH₂Cl₂-7894>99:1[Heathcock, et al. in Asymmetric Synthesis, Vol 3]
MgBr₂Et₃NCH₂Cl₂/EtOAc-78 to 0805:95--INVALID-LINK--

Data is illustrative and specific results may vary based on substrate and exact conditions.

Table 2: Diastereoselectivity in Evans Alkylation Reactions

Alkylation of chiral N-acyl oxazolidinone enolates typically proceeds with very high diastereoselectivity.

N-Acyl GroupBaseElectrophile (E-X)Diastereomeric Ratio (d.r.)Reference
N-PropionylNaHMDSAllyl Iodide98:2--INVALID-LINK--
N-PropionylLDABenzyl Bromide>99:1--INVALID-LINK--
N-PhenylacetylLDAMethyl Iodide>99:1--INVALID-LINK--

Experimental Protocols

The following are generalized protocols based on literature procedures.[3] Researchers should always refer to specific literature examples for their substrate of interest.

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Diastereoselective Alkylation
  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise.

  • Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., allyl iodide, 1.2 equiv) dropwise.

  • Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio on the crude material using ¹H NMR or GC analysis.

  • Purify the major diastereomer by flash column chromatography.

Protocol 3: Diastereoselective "Evans Syn" Aldol Reaction
  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 equiv) dropwise, followed by triethylamine (1.2 equiv).

  • Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: Cleavage of the Auxiliary to the Carboxylic Acid
  • Dissolve the alkylated or aldol product (1.0 equiv) in a 4:1 mixture of THF and water (0.1 M) and cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 equiv) dropwise.

  • Stir the mixture vigorously at 0 °C for 1-4 hours. Caution: This reaction can evolve oxygen gas; ensure proper venting.

  • Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 30 minutes.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Make the aqueous solution basic (pH > 11) with NaOH to allow for extraction of the chiral auxiliary. Extract with CH₂Cl₂ (3x) to recover the auxiliary.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired carboxylic acid product with ethyl acetate (3x).

  • Dry the combined organic layers containing the product over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Visualizations

G General Workflow for Evans Auxiliary Use cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Asymmetric Reaction cluster_3 Step 4: Auxiliary Cleavage A Chiral Auxiliary C N-Acyl Oxazolidinone A->C B Acyl Halide or Anhydride B->C E Chiral Enolate C->E D Base (e.g., LDA) or Lewis Acid/Base D->E G Diastereomerically Enriched Product E->G F Electrophile (Alkyl Halide or Aldehyde) F->G I Enantiopure Product (Acid, Alcohol, etc.) G->I J Recovered Auxiliary G->J H Cleavage Reagent (e.g., LiOH/H2O2) H->G

Caption: General experimental workflow for using an Evans chiral auxiliary.

G Zimmerman-Traxler Model for Evans Syn-Aldol favored_ts favored_product Major Syn-Product favored_ts->favored_product Low Energy disfavored_ts disfavored_product Minor Syn-Product disfavored_ts->disfavored_product High Energy (Steric Clash) enolate Z-Boron Enolate + Aldehyde enolate->favored_ts enolate->disfavored_ts caption The R' group on the enolate clashes with the auxiliary's R group in the disfavored TS.

Caption: Origin of stereoselectivity in the Evans aldol reaction.

G Troubleshooting Flowchart for Failed Reactions cluster_yield cluster_selectivity start Reaction Failed (Low Yield or Selectivity) q1 What is the main issue? start->q1 low_yield Low Yield / No Conversion q1->low_yield Yield low_selectivity Low Diastereoselectivity q1->low_selectivity Selectivity check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents is_acetate Is it an Acetate Aldol? low_selectivity->is_acetate check_base Verify Base Strength & Equivalents check_reagents->check_base check_temp Optimize Reaction Temperature & Time check_base->check_temp yes_acetate Expect low d.r. Consider alternative auxiliary/Lewis acid is_acetate->yes_acetate Yes no_acetate Check Lewis Acid/Base for correct Z-enolate formation is_acetate->no_acetate No check_workup Check for epimerization during workup/purification no_acetate->check_workup

Caption: A logical guide to troubleshooting common reaction failures.

G Auxiliary Cleavage Pathways cluster_desired Desired Pathway cluster_undesired Common Mistake start N-Acyl Product reagent_desired LiOH / H₂O₂ (forms LiOOH) start->reagent_desired reagent_undesired LiOH only start->reagent_undesired product_desired Carboxylic Acid + Recovered Auxiliary reagent_desired->product_desired Attacks Exocyclic Carbonyl product_undesired Ring-Opened Byproduct (Auxiliary Destroyed) reagent_undesired->product_undesired Attacks Endocyclic Carbonyl

Caption: Comparison of desired vs. undesired auxiliary cleavage pathways.

References

Technical Support Center: Enhancing Auxiliary Cleavage Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for auxiliary cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to various auxiliary cleavage techniques.

CRISPR-Cas9 Mediated Cleavage

The CRISPR-Cas9 system is a powerful genome editing tool that relies on the efficient cleavage of target DNA.[1][2] However, the efficiency of this cleavage can be influenced by several factors.[1][2][3]

Troubleshooting Guide: CRISPR-Cas9 Cleavage
Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Low or no cleavage at the target site. - Suboptimal sgRNA design.- Low GC content in the PAM-proximal and distal regions.- Inaccessible chromatin state at the target locus.- Redesign sgRNA ensuring optimal GC content (40-60%).- Verify the presence of a suitable PAM sequence.- Treat cells with chromatin remodeling agents if the target is in a heterochromatic region.[3]
High off-target cleavage. - sgRNA has significant homology to other genomic regions.- High concentration of Cas9/sgRNA complex.- Perform a BLAST search of the sgRNA sequence to identify potential off-target sites.- Titrate the concentration of the Cas9/sgRNA complex to find the optimal balance between on-target cleavage and off-target effects.
Variable cleavage efficiency across different target sites. - Sequence-specific features of the sgRNA.- Genomic context of the target DNA.- Test multiple sgRNAs for the same target gene.- Analyze the secondary structure of the sgRNA, as it can be a critical factor for cleavage efficiency.[4]
Frequently Asked Questions (FAQs): CRISPR-Cas9 Cleavage
  • Q: What is the optimal GC content for an sgRNA?

    • A: A GC content between 40-60% is generally associated with higher cleavage efficiencies.[3] Very high or very low GC content in the PAM-proximal and PAM-distal regions can lead to lower cleavage effects.[3]

  • Q: How does the chromatin state affect cleavage efficiency?

    • A: The accessibility of the target DNA is a crucial factor.[5] If the target site is located in a region of condensed chromatin (heterochromatin), the Cas9/sgRNA complex may not be able to access it, leading to reduced cleavage efficiency.[5]

  • Q: Are there specific nucleotide preferences in the sgRNA sequence?

    • A: Yes, certain nucleotides at specific positions in the sgRNA spacer sequence can influence cleavage efficiency. For instance, the presence of T, G, or A at positions 2, 3, and 6 respectively in the PAM-proximal region can have a negative impact. Conversely, a T at position 6 can have a positive effect. In the PAM-distal region, an 'A' at position 20 has been shown to decrease cleavage efficiency by almost 50%, while a 'C' at this position can improve it.[3]

Quantitative Data Summary
FactorOptimal Range/ConditionImpact on Cleavage Efficiency
GC Content 40-60%GC content outside this range can reduce cleavage efficiency.[3]
sgRNA Nucleotide at position 20 'C' is preferred over 'A'An 'A' at this position can decrease efficiency by nearly 50%.[3]
GC Content in PAM-distal region 51-100%Can result in 1.8-fold higher editing efficiency compared to 26-50% GC content.[3]
Experimental Protocols & Visualizations

Workflow for Assessing CRISPR-Cas9 Cleavage Efficiency

CRISPR_Workflow cluster_design 1. Design & Synthesis cluster_transfection 2. Delivery cluster_analysis 3. Analysis sgRNA_design sgRNA Design (Target Selection, Off-target analysis) synthesis sgRNA & Cas9 Synthesis/Purchase sgRNA_design->synthesis transfection Transfection of Cells (e.g., Lipofection, Electroporation) synthesis->transfection genomic_dna Genomic DNA Extraction transfection->genomic_dna pcr PCR Amplification of Target Locus genomic_dna->pcr assay Cleavage Efficiency Assay (e.g., Surveyor Assay, T7E1) pcr->assay sequencing Sanger or NGS Sequencing assay->sequencing

Caption: Workflow for designing and evaluating CRISPR-Cas9 cleavage efficiency.

Factors Influencing CRISPR-Cas9 Cleavage Efficiency

CRISPR_Factors cluster_sgRNA sgRNA Properties cluster_target Target DNA & Cellular Factors CRISPR_Efficiency CRISPR-Cas9 Cleavage Efficiency GC_Content GC Content (40-60%) GC_Content->CRISPR_Efficiency Sequence Specific Nucleotides at key positions Sequence->CRISPR_Efficiency Secondary_Structure Secondary Structure Secondary_Structure->CRISPR_Efficiency PAM PAM Sequence Availability PAM->CRISPR_Efficiency Chromatin Chromatin Accessibility Chromatin->CRISPR_Efficiency

Caption: Key factors that modulate the efficiency of CRISPR-Cas9 cleavage.

Ribozyme-Mediated Cleavage

Self-cleaving ribozymes are RNA molecules that can catalyze the sequence-specific cleavage of RNA.[6] Their efficiency can be engineered for various applications in synthetic biology and gene targeting.[6][7]

Troubleshooting Guide: Ribozyme Cleavage
Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Low cleavage activity. - Suboptimal ribozyme sequence.- Incorrect secondary structure.- Non-ideal reaction conditions (e.g., Mg2+ concentration).- Introduce point mutations to enhance cleavage rate or substrate binding.[7]- Ensure flanking sequences do not disrupt the ribozyme's catalytic core structure.[8]- Optimize the concentration of divalent cations like Mg2+, which are often crucial for catalytic activity.[9]
Lack of substrate specificity. - Ribozyme design allows for cleavage of off-target sequences.- Re-engineer the substrate-binding arms of the ribozyme to increase specificity for the target sequence.[6]
Ribozyme degradation. - Nuclease contamination in the reaction.- Use nuclease-free water and reagents.- Consider using a circular variant of the ribozyme, which can exhibit greater resistance to nuclease activity.[9]
Frequently Asked Questions (FAQs): Ribozyme Cleavage
  • Q: How can I increase the cleavage efficiency of my ribozyme?

    • A: You can introduce mutations that enhance substrate binding or increase the rate of cleavage.[7] Additionally, ensuring the ribozyme folds into its active conformation is critical; this can be influenced by flanking sequences and the presence of certain ions.[6][8]

  • Q: What is the role of divalent cations in ribozyme activity?

    • A: Divalent cations, particularly Mg2+, are often essential for the proper folding and catalytic activity of many ribozymes, including the hammerhead and HDV ribozymes.[9]

  • Q: Can ribozymes be designed to be allosterically regulated?

    • A: Yes, by inserting an aptamer that binds a specific ligand into the ribozyme structure, you can create an allosteric ribozyme whose cleavage activity is controlled by the presence of that ligand.[8]

Quantitative Data Summary
Ribozyme VariantModificationFold Increase in Efficiency (in vitro)
Engineered RNase P Ribozyme Point mutation G(95) -> U(95)At least 30 times more efficient in cleaving TK mRNA.[7]
Engineered RNase P Ribozyme Point mutation A(200) -> C(200)Enhances substrate binding.[7]
Experimental Protocols & Visualizations

General Workflow for In Vitro Ribozyme Cleavage Assay

Ribozyme_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis rna_prep In vitro transcription of ribozyme and substrate RNA purification Purification of RNA (e.g., denaturing PAGE) rna_prep->purification reaction_setup Set up cleavage reaction (RNA, buffer with Mg2+) purification->reaction_setup incubation Incubate at optimal temperature reaction_setup->incubation quenching Quench reaction incubation->quenching gel Denaturing PAGE to separate cleavage products quenching->gel visualization Visualize and quantify cleavage products gel->visualization Ribozyme_Mechanism Unfolded_RNA Unfolded RNA Transcript (with embedded ribozyme) Folded_Ribozyme Ribozyme folds into active conformation Unfolded_RNA->Folded_Ribozyme Divalent Cations (e.g., Mg2+) Cleavage Self-cleavage at a specific site Folded_Ribozyme->Cleavage Catalysis Products Two separate RNA molecules Cleavage->Products OnColumnCleavage start Lysate with GST-tagged protein bind Bind to GST-trap column start->bind wash Wash to remove unbound proteins bind->wash cleave Apply protease (e.g., Precision Protease) and incubate wash->cleave elute Elute tag-free protein cleave->elute final_product Pure, tag-free protein elute->final_product Evans_Cleavage Acylated_Auxiliary N-Acyl Oxazolidinone Carboxylic_Acid Chiral Carboxylic Acid Acylated_Auxiliary->Carboxylic_Acid Cleavage Auxiliary Recovered Chiral Auxiliary Acylated_Auxiliary->Auxiliary Cleavage Cleavage_Reagent LiOH / H2O2 Cleavage_Reagent->Carboxylic_Acid Cleavage_Reagent->Auxiliary ADC_Mechanism cluster_circulation 1. Circulation cluster_binding 2. Targeting cluster_internalization 3. Internalization & Cleavage cluster_action 4. Action ADC_circ ADC in bloodstream (Linker is stable) ADC_bind ADC binds to antigen on tumor cell ADC_circ->ADC_bind ADC_internalize Internalization into lysosome ADC_bind->ADC_internalize Linker_cleavage Linker cleavage by (e.g., low pH, enzymes) ADC_internalize->Linker_cleavage Payload_release Payload release Linker_cleavage->Payload_release Cell_death Payload induces cell death Payload_release->Cell_death

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to create complex molecular architectures. A key challenge in this reaction is controlling the absolute stereochemistry of the newly formed chiral centers. Chiral auxiliaries are powerful tools to achieve this control, temporarily imparting chirality to a prochiral enolate, guiding the facial selectivity of the aldol addition, and then being cleaved to yield the desired enantiomerically enriched product. This guide provides a comparative overview of three widely used chiral auxiliaries for asymmetric aldol reactions: Evans' Oxazolidinones, SAMP/RAMP Hydrazones, and Crimmins' Thiazolidinethiones.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries for stereoselective aldol reactions.[1][2] Derived from readily available amino acids, they provide excellent stereocontrol, typically yielding syn-aldol products with high diastereoselectivity.[1][2]

Mechanism of Stereocontrol

The high stereoselectivity of the Evans aldol reaction is attributed to the formation of a rigid, chelated transition state.[3] The N-acyl oxazolidinone is treated with a Lewis acid, typically a dialkylboron triflate, and a hindered amine base to form a (Z)-enolate.[1] This enolate then reacts with an aldehyde via a chair-like six-membered Zimmerman-Traxler transition state.[3] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the electrophilic aldehyde to the opposite face, thus controlling the absolute stereochemistry of the two newly formed stereocenters.[2] The minimization of dipole interactions between the two carbonyl groups in the transition state further contributes to the high selectivity.

Evans_Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage N-Acyl_Oxazolidinone N-Acyl Oxazolidinone Lewis_Acid_Base Bu₂BOTf, i-Pr₂NEt N-Acyl_Oxazolidinone->Lewis_Acid_Base Z-Enolate (Z)-Boron Enolate Lewis_Acid_Base->Z-Enolate Transition_State Zimmerman-Traxler Transition State Z-Enolate->Transition_State Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Syn_Adduct Syn-Aldol Adduct Transition_State->Syn_Adduct Cleavage e.g., LiBH₄ or LiOH/H₂O₂ Syn_Adduct->Cleavage Final_Product β-Hydroxy Acid/Ester/Alcohol Cleavage->Final_Product

Figure 1: General workflow for an Evans' auxiliary-mediated aldol reaction.
Performance Data

Evans' oxazolidinone auxiliaries consistently provide high yields and excellent diastereoselectivity for the syn-aldol product across a range of aldehydes.

Aldehyde (RCHO)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Isobutyraldehyde71>99:1[4]
Benzaldehyde9299:1[4]
Acetaldehyde7591:9[4]
Propionaldehyde9194:6[4]
Pivalaldehyde7397:3[4]

Table 1: Performance of Evans' Oxazolidinone Auxiliary in Aldol Reactions.

SAMP/RAMP Hydrazone Auxiliaries

(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are chiral hydrazone auxiliaries developed by Dieter Enders.[5] These auxiliaries are particularly useful for the asymmetric α-alkylation of ketones and aldehydes, and they can also be employed in aldol reactions.[5][6]

Mechanism of Stereocontrol

The reaction proceeds through the formation of a chiral hydrazone, which is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a rigid, chelated azaenolate.[5] The lithium cation is coordinated by the nitrogen of the hydrazone and the oxygen of the methoxymethyl group, creating a conformationally restricted system. This directs the incoming electrophile (the aldehyde) to attack from the less sterically hindered face of the azaenolate.[5]

SAMP_RAMP_Aldol_Workflow cluster_0 Hydrazone Formation cluster_1 Azaenolate Formation & Aldol Addition cluster_2 Auxiliary Cleavage Ketone_Aldehyde Ketone/Aldehyde SAMP_RAMP SAMP or RAMP Ketone_Aldehyde->SAMP_RAMP Hydrazone Chiral Hydrazone SAMP_RAMP->Hydrazone Base LDA Hydrazone->Base Azaenolate Lithium Azaenolate Base->Azaenolate Aldehyde Aldehyde (R'CHO) Azaenolate->Aldehyde Electrophilic Attack Adduct Aldol Adduct Aldehyde->Adduct Cleavage Ozonolysis or Acid Hydrolysis Adduct->Cleavage Final_Product β-Hydroxy Ketone/Aldehyde Cleavage->Final_Product

Figure 2: General workflow for a SAMP/RAMP-mediated aldol reaction.
Performance Data

SAMP/RAMP hydrazones generally provide good to excellent yields and high diastereoselectivity in aldol reactions.

Ketone/AldehydeAldehyde (Electrophile)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
Diethyl KetoneBenzaldehyde75≥96[7]
AcetoneIsobutyraldehyde68≥96[7]
PropanalBenzaldehyde72≥95[7]
CyclohexanoneBenzaldehyde85≥98[7]

Table 2: Performance of SAMP/RAMP Hydrazone Auxiliaries in Aldol Reactions.

Crimmins' Thiazolidinethione Auxiliaries

Developed by Michael T. Crimmins, chiral thiazolidinethiones offer a versatile alternative to Evans' oxazolidinones. A key advantage of this system is the ability to access both "Evans syn" and "non-Evans syn" aldol adducts with high diastereoselectivity, simply by tuning the reaction conditions.[8][9]

Mechanism of Stereocontrol

The stereochemical outcome of the Crimmins' aldol reaction is dependent on the stoichiometry of the Lewis acid (typically TiCl₄) and a chiral amine base, such as (-)-sparteine.[8][9]

  • "Evans syn" product: Achieved using an excess of the amine base (e.g., 2 equivalents). This is proposed to proceed through a non-chelated, open transition state, similar to the Evans' model, where dipole minimization directs the stereochemistry.[8]

  • "non-Evans syn" product: Achieved using one equivalent of the amine base. This is believed to proceed through a chelated transition state involving the sulfur atom of the thiazolidinethione, which reverses the facial selectivity of the enolate.[8]

Figure 3: Control of stereoselectivity in the Crimmins' aldol reaction.
Performance Data

Crimmins' thiazolidinethione auxiliaries exhibit excellent diastereoselectivity for both syn-aldol products.

Aldehyde (RCHO)Product TypeYield (%)Diastereomeric RatioReference
IsobutyraldehydeEvans syn82>99:1[10]
Isobutyraldehydenon-Evans syn8298:2[10]
BenzaldehydeEvans syn93>99:1[10]
Benzaldehydenon-Evans syn9197:3[10]
PropionaldehydeEvans syn85>99:1[10]
Propionaldehydenon-Evans syn8498:2[10]

Table 3: Performance of Crimmins' Thiazolidinethione Auxiliary in Aldol Reactions.

Experimental Protocols

General Procedure for Evans' syn-Aldol Reaction[5]

To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv). Diisopropylethylamine (1.2 equiv) is then added dropwise, and the mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is then treated with a 2:1 mixture of methanol and 30% hydrogen peroxide and stirred vigorously. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for SAMP-Hydrazone Mediated Aldol Reaction[8]

To a solution of the SAMP-hydrazone (1.0 equiv) in dry THF (0.2 M) at 0 °C is added a solution of LDA (1.1 equiv) in THF. The mixture is stirred at 0 °C for 4 hours. The reaction is then cooled to -110 °C, and the aldehyde (1.1 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then subjected to ozonolysis in CH₂Cl₂ at -78 °C, followed by a reductive workup with dimethyl sulfide to yield the β-hydroxy ketone. The product is purified by flash column chromatography.

General Procedure for Crimmins' "non-Evans syn"-Aldol Reaction[11]

To a solution of the N-propionyl thiazolidinethione (1.0 equiv) in dry CH₂Cl₂ (0.5 M) at 0 °C is added TiCl₄ (1.05 equiv) dropwise. The resulting solution is stirred for 5 minutes, and then (-)-sparteine (1.05 equiv) is added dropwise, resulting in a dark red solution. The reaction mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 1-4 hours. The reaction is quenched with saturated aqueous NH₄Cl solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Conclusion

The choice of chiral auxiliary for an asymmetric aldol reaction depends on the desired stereochemical outcome and the specific substrates involved. Evans' oxazolidinones are a highly reliable choice for the synthesis of syn-aldol products. SAMP/RAMP hydrazones offer a robust method for the asymmetric α-functionalization of carbonyl compounds, including aldol additions. Crimmins' thiazolidinethiones provide exceptional versatility, allowing for the selective synthesis of either "Evans syn" or "non-Evans syn" aldol adducts from a single chiral auxiliary by simple modification of the reaction conditions. The detailed experimental data and protocols provided in this guide are intended to assist researchers in selecting the most appropriate chiral auxiliary and reaction conditions for their specific synthetic goals.

References

Spectroscopic analysis to confirm stereochemistry of aldol products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is paramount. In the synthesis of aldol products, which can yield syn and anti diastereomers, accurate stereochemical assignment is crucial for understanding reaction mechanisms and for the development of stereochemically pure therapeutic agents. This guide provides a comparative overview of spectroscopic methods for confirming the stereochemistry of aldol products, supported by experimental data and detailed protocols.

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, capable of generating two new stereocenters. The relative orientation of the substituents on these stereocenters defines the product as either a syn or anti diastereomer. Distinguishing between these isomers is a critical step in chemical analysis and is reliably achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Distinguishing Syn and Anti Diastereomers: A Spectroscopic Comparison

The key to differentiating syn and anti aldol products lies in the distinct spatial relationships between protons and carbons in each isomer, which manifest as measurable differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used tool for determining the relative stereochemistry of aldol products. Both ¹H and ¹³C NMR provide critical data, with ¹H NMR coupling constants and Nuclear Overhauser Effect (NOE) correlations being particularly informative.

¹H NMR Spectroscopy: The Power of Coupling Constants

The vicinal coupling constant (³J) between the protons on the newly formed stereocenters (Hα and Hβ) is a cornerstone for assigning stereochemistry. The dihedral angle between these protons, as described by the Karplus equation, differs significantly in the most stable conformations of the syn and anti isomers, leading to predictably different coupling constants.

Generally, for acyclic aldol products, the following trend is observed:

  • Anti-diastereomers tend to exhibit a larger ³J(Hα, Hβ) coupling constant, typically in the range of 8-10 Hz . This is because the anti-periplanar arrangement of the protons in the favored staggered conformation allows for maximum orbital overlap.

  • Syn-diastereomers typically show a smaller ³J(Hα, Hβ) coupling constant, usually in the range of 2-5 Hz . The gauche relationship between the protons in the preferred conformation of the syn isomer results in weaker coupling.

¹³C NMR Spectroscopy: Subtle but Significant Shifts

While the differences are often less pronounced than in ¹H NMR, the chemical shifts of the carbons in the backbone of syn and anti diastereomers can also be diagnostic. For instance, in the ¹³C NMR spectra of β-hydroxy ketones, the chemical shifts of the carbons bearing the hydroxyl and methyl groups can vary between the two isomers. Often, the syn isomer will have distinct chemical shifts for the methyl groups of an acetonide derivative, if one is formed for analytical purposes.

Data Presentation: NMR Spectroscopic Data for Aldol Diastereomers

The following tables summarize typical ¹H and ¹³C NMR data for syn and anti aldol products, providing a clear comparison for researchers.

Table 1: Comparative ¹H NMR Data for Syn and Anti Aldol Products

DiastereomerProtonChemical Shift (δ, ppm)Coupling Constant (³J_Hα,Hβ, Hz)
Syn ~2.5 - 2.8~2 - 5
~4.0 - 4.3
Anti ~2.6 - 2.9~8 - 10
~3.8 - 4.1

Note: Chemical shifts are approximate and can vary depending on the specific molecular structure and solvent.

Table 2: Comparative ¹³C NMR Data for Syn and Anti Aldol Products (β-Hydroxy Ketone Example)

DiastereomerCarbonChemical Shift (δ, ppm)
Syn ~45 - 55
~65 - 75
C=O~205 - 215
Anti ~48 - 58
~68 - 78
C=O~205 - 215

Note: These are general ranges and specific values will be structure-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule. In the context of aldol products, it is primarily used to confirm the presence of the key hydroxyl (–OH) and carbonyl (C=O) groups.

While IR spectroscopy is generally not as definitive as NMR for stereochemical determination of acyclic aldol products, subtle differences in the hydrogen-bonding environment of the hydroxyl group in syn and anti diastereomers can sometimes lead to slight variations in the position and shape of the O-H stretching band. Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups can be more favorable in one diastereomer over the other, influencing the O-H stretching frequency.

Data Presentation: Characteristic IR Absorption Frequencies for Aldol Products

Table 3: Characteristic IR Absorption Frequencies for Aldol Products

Functional GroupVibrationFrequency Range (cm⁻¹)Appearance
Hydroxyl (O-H)Stretching (H-bonded)3500 - 3200Strong, broad
Carbonyl (C=O)Stretching (Ketone)1715 - 1680Strong, sharp
Carbonyl (C=O)Stretching (Aldehyde)1740 - 1720Strong, sharp
C-H (Aldehyde)Stretching2850 - 2800 & 2750 - 2700Two weak to medium bands

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows involved in the spectroscopic analysis of aldol products.

Aldol_Stereochemistry_Workflow cluster_reaction Aldol Reaction cluster_analysis Spectroscopic Analysis cluster_determination Stereochemistry Determination Reactants Aldehyde + Ketone/Enolate Aldol_Adduct β-Hydroxy Carbonyl (Syn/Anti Mixture) Reactants->Aldol_Adduct Base or Acid Catalysis NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Aldol_Adduct->NMR IR IR Spectroscopy Aldol_Adduct->IR Syn_Product Syn Diastereomer NMR->Syn_Product Small J(Hα,Hβ) Specific NOEs Anti_Product Anti Diastereomer NMR->Anti_Product Large J(Hα,Hβ) Specific NOEs IR->Syn_Product Subtle O-H band shifts IR->Anti_Product Subtle O-H band shifts

Caption: Workflow for aldol reaction and stereochemical analysis.

Caption: Expected NOE correlations for syn and anti aldol products.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified aldol product for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final volume in the NMR tube should be approximately 4-5 cm in height.

    • Cap the NMR tube securely.

  • Instrumental Analysis:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is crucial for accurately measuring coupling constants.

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

    • Measure the chemical shifts (δ) in ppm and the coupling constants (J) in Hz.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A sufficient number of scans is particularly important due to the low natural abundance of ¹³C.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment is invaluable for determining the through-space proximity of protons, providing definitive evidence for the relative stereochemistry of aldol products.

  • Sample Preparation:

    • Prepare the NMR sample as described above. For small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This is typically done by several freeze-pump-thaw cycles.

  • Instrumental Analysis:

    • After acquiring a standard ¹H NMR spectrum to determine the spectral width, set up a 2D NOESY experiment.

    • A key parameter is the mixing time (d8), which determines the duration over which NOE buildup occurs. For small to medium-sized molecules, typical mixing times range from 300 to 800 ms. It may be necessary to run a series of NOESY experiments with varying mixing times to optimize the NOE signals.

    • Acquire the 2D NOESY spectrum. This is a longer experiment than a standard ¹H NMR.

    • Process the 2D data by applying Fourier transformation in both dimensions, phase correction, and baseline correction.

    • Analyze the resulting 2D spectrum for cross-peaks. A cross-peak between two protons on the diagonal indicates that they are close in space (typically < 5 Å).

    • For a syn aldol product, an NOE is expected between Hα and Hβ. For an anti product, an NOE is more likely to be observed between Hα and the substituents on the β-carbon, and between Hβ and the substituents on the α-carbon, depending on the lowest energy conformation.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (KBr pellet): Grind a small amount of the dry sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

    • For solid or liquid samples (ATR): Place a small amount of the sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

    • For liquid samples (thin film): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumental Analysis:

    • Obtain a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer and acquire the IR spectrum.

    • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands for the hydroxyl and carbonyl groups.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently and accurately determine the stereochemistry of their aldol products, a critical step in the advancement of chemical synthesis and drug development.

Chiral HPLC analysis of products from (S)-4-benzyl-3-butyryloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of chiral stationary phases for the enantioselective separation of products derived from (S)-4-benzyl-3-butyryloxazolidin-2-one.

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of products synthesized using the Evans auxiliary, this compound. The focus is on the enantioselective separation of the resulting β-hydroxy carbonyl compounds, which are critical intermediates in pharmaceutical and fine chemical synthesis. We present a comparison of commonly used chiral stationary phases (CSPs), detailed experimental protocols, and supporting data to aid researchers, scientists, and drug development professionals in method selection and development.

Introduction to Evans Auxiliaries and Chiral Analysis

The this compound is a member of the Evans oxazolidinone family, a class of chiral auxiliaries renowned for their ability to induce high levels of stereoselectivity in aldol reactions.[1] These reactions create new stereocenters with a predictable configuration, leading to the formation of syn-aldol adducts. After the reaction, the chiral auxiliary is cleaved, yielding an enantiomerically enriched product, typically a β-hydroxy carboxylic acid or its derivative.

Verifying the enantiomeric excess (ee) of these products is a critical step to ensure the success of the asymmetric synthesis. Chiral HPLC is the most prevalent and reliable technique for this purpose. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs, such as those commercialized under the brand names Chiralpak® and Chiralcel®, are widely recognized for their broad applicability and high efficiency in separating a vast range of chiral compounds, including the products of Evans aldol reactions.[2][3][4]

Comparison of Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the industry standard for the chiral separation of aldol products.[3] Columns like Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are frequently employed. The choice of stationary phase and mobile phase is crucial for achieving baseline separation.

Below is a table comparing the performance of various polysaccharide columns for the separation of representative β-hydroxy carbonyl compounds, which are analogous to the products obtained from reactions involving this compound.

Table 1: Comparative HPLC Data for Chiral Separation of Aldol-Type Products

Analyte/Compound ClassChiral Stationary Phase (CSP)DimensionsMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Resolution (Rs)Reference
β-Hydroxy EstersChiralpak® AD250 x 4.6 mmMethanol/n-Hexane (80:20)0.5UV>1.5[2]
β-AminoketonesChiralcel® OD-H-n-Hexane/Isopropanol-UVSuccessful Separation[5]
β-AminoketonesChiralpak® AD-n-Hexane/Ethanol-UVSuccessful Separation[5]
NadololChiralpak® AD-H-n-Hexane/EtOH/DEA/TFA (88:12:0.4:0.23)-UV-[4]
Pharmaceutical IntermediateChiralpak® AD250 x 4.6 mm100% Methanol1.0230Tight but resolved[6]
ZolmitriptanChiralpak® AD-H-n-Hexane/IPA/MeOH/DEA (75:10:15:0.1)-UV>2.0[7]
Ketamine/NorketamineChiralcel® OD-n-Hexane/Isopropanol (98:2)-UVSuccessful Separation[7]

Note: Data is compiled from various sources analyzing structurally similar compounds. Direct comparison should be made with caution. Modifiers like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes are often added in small concentrations (~0.1%) to improve peak shape and resolution.[8]

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC analysis of a typical product derived from an this compound mediated reaction.

Sample Preparation
  • Reaction Quench & Work-up : Following the aldol reaction and cleavage of the chiral auxiliary, perform a standard aqueous work-up to isolate the crude product.

  • Purification : Purify the product using flash column chromatography on silica gel to remove the cleaved auxiliary and other impurities.

  • Sample Solution : Accurately weigh approximately 1-2 mg of the purified product and dissolve it in 1 mL of the HPLC mobile phase or a compatible solvent (e.g., isopropanol, hexane).

  • Filtration : Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Development and Analysis
  • Column Selection : Begin with a standard polysaccharide-based column such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), typically 250 mm x 4.6 mm, 5 µm particle size.[9][10]

  • Mobile Phase Screening :

    • Start with a normal-phase eluent, as these often provide the best selectivity for this class of compounds. A common starting mobile phase is a mixture of an alkane and an alcohol.

    • Initial Condition : n-Hexane / Isopropanol (IPA) (90:10 v/v).[8]

    • Optimization : Vary the ratio of Hexane/IPA (e.g., 95:5, 80:20) to optimize the resolution and retention time. Using ethanol in place of IPA can also alter selectivity.

    • Modifiers : If peak tailing is observed, add a small amount of a modifier to the mobile phase. For acidic products (e.g., carboxylic acids), add 0.1% TFA. For basic compounds, add 0.1% DEA.

  • Instrument Parameters :

    • Flow Rate : Set to a typical rate of 1.0 mL/min for a 4.6 mm ID column.[9]

    • Temperature : Maintain the column at a constant temperature, typically 25 °C.

    • Detection : Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 210 nm for carbonyls, or a higher wavelength if an aromatic ring is present).

  • Injection and Data Analysis :

    • Inject 5-10 µL of the prepared sample solution.

    • Record the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the synthesis to the final analytical result.

G cluster_synthesis Asymmetric Synthesis cluster_processing Product Isolation cluster_analysis Chiral HPLC Analysis start (S)-4-benzyl-3- butyryloxazolidin-2-one aldol Evans Aldol Reaction start->aldol aldehyde Aldehyde Electrophile aldehyde->aldol cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) aldol->cleavage purification Flash Chromatography cleavage->purification sample_prep Sample Preparation (Dissolve & Filter) purification->sample_prep hplc HPLC Injection (Chiralpak / Chiralcel) sample_prep->hplc data Chromatogram (Peak Integration) hplc->data result Enantiomeric Excess (% ee) Calculation data->result

Caption: Workflow from synthesis to chiral analysis.

References

X-ray Crystallography of (S)-4-benzyl-3-butyryloxazolidin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the crystallographic data of (S)-4-benzyl-3-acyloxazolidin-2-one derivatives. While specific crystallographic data for (S)-4-benzyl-3-butyryloxazolidin-2-one is not publicly available, this document presents data from a closely related derivative, (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine, to offer valuable structural insights.

Oxazolidinones are a critical class of compounds in medicinal chemistry, renowned for their role as chiral auxiliaries and as core scaffolds in various therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is paramount for understanding their stereochemical influence in asymmetric synthesis and their interaction with biological targets. This guide summarizes the key crystallographic parameters of a representative (S)-4-benzyl-3-acyloxazolidin-2-one derivative and outlines the general experimental procedures for obtaining such data.

Comparative Crystallographic Data

The following table summarizes the single-crystal X-ray diffraction data for (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine, a structurally similar analogue to the target compound. This data provides a reference for the expected solid-state conformation and packing of this class of compounds.

Crystal Data Parameter(4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine[1]
Chemical Formula C₂₀H₂₃NO₂
Formula Weight 309.39
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.9951 (2)
b (Å) 17.2768 (3)
c (Å) 9.1899 (2)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1745.71 (6)
Z 4
Temperature (K) 130
Radiation Cu Kα
μ (mm⁻¹) 0.59

Structural Insights:

The crystal structure of (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine confirms the absolute 4S configuration.[1] The oxazolidine ring in this derivative adopts an envelope conformation.[1] In the crystal packing, the molecules are stabilized by non-classical C—H⋯O hydrogen bonds.[1] The benzyl group at the C4 position occupies a pseudo-axial position, a common feature in such chiral auxiliaries that influences the stereochemical outcome of reactions.[1]

Experimental Protocols

The following sections detail the general methodologies for the synthesis and X-ray crystallographic analysis of (S)-4-benzyl-3-acyloxazolidin-2-one derivatives.

Synthesis and Crystallization

The synthesis of (S)-4-benzyl-3-acyloxazolidin-2-one derivatives typically involves the acylation of the parent oxazolidinone, (S)-4-benzyl-2-oxazolidinone.

General Synthesis Procedure:

  • (S)-4-benzyl-2-oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature (typically -78 °C).

  • A strong base, such as n-butyllithium , is added dropwise to deprotonate the nitrogen of the oxazolidinone, forming a lithium salt.

  • The corresponding acyl chloride (e.g., butyryl chloride) is then added to the reaction mixture.

  • The reaction is stirred for a specified period, allowing the acylation to proceed.

  • The reaction is quenched, and the product is extracted using an organic solvent.

  • The crude product is purified by techniques such as column chromatography or recrystallization.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexanes).

X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on the diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined by full-matrix least-squares on F².

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationships in the structural analysis of these derivatives.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection Mount Crystal structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Generate CIF File structure_refinement->cif_file validation Structure Validation cif_file->validation interpretation Structural Interpretation validation->interpretation

Caption: Experimental workflow from synthesis to structural analysis.

logical_relationship Structural Analysis of (S)-4-benzyl-3-acyloxazolidin-2-one Derivatives cluster_core Core Structure cluster_derivatives Acyl Derivatives cluster_properties Structural Properties oxazolidinone (S)-4-benzyl- oxazolidin-2-one butyryl Butyryl Derivative (Target) oxazolidinone->butyryl Acylation acetyl Acetyl Derivative (Comparative) oxazolidinone->acetyl Acylation propanoyl Propanoyl Derivative (Comparative) oxazolidinone->propanoyl Acylation other Other Derivatives oxazolidinone->other Acylation conformation Ring Conformation butyryl->conformation Determines stereochemistry Absolute Stereochemistry butyryl->stereochemistry Confirms packing Crystal Packing & Intermolecular Interactions butyryl->packing Influences acetyl->conformation Determines acetyl->stereochemistry Confirms acetyl->packing Influences propanoyl->conformation Determines propanoyl->stereochemistry Confirms propanoyl->packing Influences other->conformation Determines other->stereochemistry Confirms other->packing Influences

Caption: Logical relationship in the structural analysis of derivatives.

References

The Enduring Advantage of (S)-4-benzyl-3-butyryloxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chiral auxiliaries, the Evans oxazolidinones, particularly (S)-4-benzyl-3-butyryloxazolidin-2-one, have established themselves as a cornerstone for reliable and highly stereoselective transformations. For researchers, scientists, and drug development professionals, the ability to predictably control the stereochemical outcome of a reaction is paramount. This guide provides an objective comparison of this compound with other notable chiral auxiliaries, supported by experimental data, to highlight its distinct advantages in the synthesis of complex chiral molecules.

Unparalleled Stereocontrol: A Data-Driven Comparison

The primary advantage of this compound and other Evans auxiliaries lies in their ability to induce high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The rigid and well-defined conformation of the acylated oxazolidinone, dictated by the bulky benzyl group, effectively shields one face of the enolate, leading to highly predictable facial selectivity.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a testament to the power of this chiral auxiliary. The formation of the Z-enolate, typically achieved using a boron triflate, reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state to almost exclusively yield the syn-aldol product.[1][2]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-benzyl-3-propionyl-2-oxazolidinone Benzaldehyde>99:186[3]
(S)-4-benzyl-3-propionyl-2-oxazolidinone Isovaleraldehyde98:285[4]
Camphorsultam (N-propionyl)Benzaldehyde95:582[5]
Sulfur-based ThiazolidinethionePropionaldehyde98:295[6]
Asymmetric Alkylation Reactions

Similarly, in asymmetric alkylation reactions, the enolate derived from the N-acylated Evans auxiliary demonstrates excellent diastereoselectivity. The incoming electrophile preferentially approaches from the less hindered face, opposite to the benzyl substituent.

Chiral AuxiliaryElectrophileDiastereomeric RatioYield (%)Reference
(S)-4-benzyl-3-propionyl-2-oxazolidinone Allyl Iodide98:290[4]
Pseudoephedrine AmideBenzyl Bromide>99:195[7]
Camphorsultam (N-propionyl)Methyl Iodide96:488[5]

Mechanism of Stereocontrol in Evans Aldol Reaction

The high diastereoselectivity observed in the Evans aldol reaction can be attributed to the well-ordered transition state. The boron enolate forms a rigid six-membered ring structure where the substituent on the chiral auxiliary dictates the facial approach of the aldehyde.

Evans_Aldol_Mechanism cluster_enolate Enolate Formation cluster_reaction Aldol Addition cluster_product Product Formation start N-Acyl Oxazolidinone enolate Z-Boron Enolate start->enolate Bu2BOTf, Et3N transition_state Chair-like Transition State enolate->transition_state Coordination aldehyde Aldehyde (RCHO) aldehyde->transition_state syn_product Syn-Aldol Adduct transition_state->syn_product C-C Bond Formation

Caption: Mechanism of the Evans Asymmetric Aldol Reaction.

Experimental Protocols

Reproducibility and reliability are key strengths of the Evans auxiliary methodology. Below are detailed protocols for a representative asymmetric aldol reaction and the subsequent cleavage of the auxiliary.

Asymmetric Aldol Reaction using (S)-4-benzyl-3-propionyl-2-oxazolidinone

Materials:

  • (S)-4-benzyl-3-propionyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., Benzaldehyde)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Hydrogen peroxide (30%)

  • Sodium bicarbonate (aqueous, saturated)

Procedure:

  • Dissolve (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C.

  • Add triethylamine (1.4 eq) dropwise.

  • Slowly add dibutylboron triflate (1.2 eq) to the solution. The solution should turn from colorless to a pale yellow.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide.

  • Add saturated aqueous sodium bicarbonate and stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Cleavage of the Chiral Auxiliary with Lithium Hydroperoxide

Materials:

  • syn-Aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30%)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (aqueous, saturated)

Procedure:

  • Dissolve the syn-aldol adduct in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise.

  • Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C until the starting material is consumed (typically 1-4 hours, monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium sulfite.

  • Stir for 30 minutes.

  • Remove the THF in vacuo.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with dilute HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Experimental Workflow

The general workflow for utilizing an Evans chiral auxiliary is a straightforward and well-established process, ensuring high yields and stereoselectivity.

Experimental_Workflow start Start: (S)-4-benzyl-2-oxazolidinone acylation Acylation (e.g., Butyryl Chloride, Et3N) start->acylation enolate_formation Enolate Formation (e.g., Bu2BOTf, Base) acylation->enolate_formation asymmetric_reaction Asymmetric Reaction (e.g., Aldol, Alkylation) enolate_formation->asymmetric_reaction cleavage Cleavage of Auxiliary (e.g., LiOH/H2O2) asymmetric_reaction->cleavage product Final Chiral Product cleavage->product auxiliary_recovery Auxiliary Recovery cleavage->auxiliary_recovery

Caption: General experimental workflow using an Evans chiral auxiliary.

Selecting the Right Chiral Auxiliary: A Decision Guide

While Evans auxiliaries offer broad applicability and high stereoselectivity, the choice of the optimal chiral auxiliary can depend on the specific reaction and desired product. This decision tree provides a simplified guide for selecting an appropriate chiral auxiliary.

Chiral_Auxiliary_Selection start Desired Transformation? aldol Asymmetric Aldol start->aldol Aldol alkylation Asymmetric Alkylation start->alkylation Alkylation diels_alder Asymmetric Diels-Alder start->diels_alder Diels-Alder syn_aldol Desired: syn-Aldol aldol->syn_aldol anti_aldol Desired: anti-Aldol aldol->anti_aldol simple_alkylation Simple Alkyl Halide alkylation->simple_alkylation hindered_alkylation Hindered Electrophile alkylation->hindered_alkylation evans_da Evans Oxazolidinone diels_alder->evans_da High endo/exo selectivity evans_syn Evans Oxazolidinone syn_aldol->evans_syn High d.r., reliable other_syn Sulfur-based Auxiliaries syn_aldol->other_syn Potentially higher yield evans_anti Modified Evans Conditions or other auxiliaries anti_aldol->evans_anti evans_alkylation Evans Oxazolidinone simple_alkylation->evans_alkylation High d.r. pseudoephedrine Pseudoephedrine Amide simple_alkylation->pseudoephedrine Very high d.r., crystalline products hindered_alkylation->pseudoephedrine

Caption: Decision tree for selecting a chiral auxiliary.

Conclusion

This compound and related Evans auxiliaries remain a superior choice for many asymmetric transformations due to their high and predictable stereocontrol, the reliability of the reaction protocols, and the ease of auxiliary removal and recovery. While other chiral auxiliaries may offer advantages in specific contexts, the broad applicability and extensive literature support for Evans oxazolidinones make them an indispensable tool for chemists engaged in the synthesis of enantiomerically pure compounds. The data and protocols presented in this guide underscore the continued relevance and power of this venerable class of chiral auxiliaries in modern organic synthesis.

References

Safety Operating Guide

Proper Disposal of (S)-4-benzyl-3-butyryloxazolidin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of (S)-4-benzyl-3-butyryloxazolidin-2-one, a commonly used chiral auxiliary in asymmetric synthesis. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4][5]

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[6] Work should ideally be conducted in a chemical fume hood.[7]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for understanding its physical and chemical properties relevant to disposal.

PropertyValueSource
Molecular Weight247.29 g/mol --INVALID-LINK--[8]
AppearanceOff-white powder--INVALID-LINK--[9]
Melting Point87-90 °C--INVALID-LINK--[9]
Boiling Point321 °C (predicted)--INVALID-LINK--[9]
XLogP32.5--INVALID-LINK--[8]

Disposal Procedures

There are two primary recommended disposal routes for this compound: direct disposal as chemical waste and chemical degradation followed by disposal. The choice of method will depend on the quantity of the waste and the capabilities of your institution's environmental health and safety (EHS) department.

Method 1: Direct Disposal as Non-Halogenated Organic Waste

This is the most straightforward method for disposing of small quantities of this compound and contaminated labware.

Step-by-Step Protocol:

  • Segregation: Ensure that the waste is not mixed with halogenated solvents or other incompatible chemicals.[10][11][12]

  • Waste Container: Use a designated, leak-proof, and clearly labeled waste container for non-halogenated solid organic waste. The container should be made of a compatible material such as high-density polyethylene (HDPE) or polypropylene.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7][10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from heat and sources of ignition.[7]

  • Collection: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

Method 2: Chemical Degradation via Hydrolysis

For larger quantities, or when recovery of the chiral auxiliary is not desired, chemical degradation can be an effective disposal strategy. The N-acyl bond of the oxazolidinone can be cleaved by hydrolysis. A common method for this is the use of lithium hydroxide and hydrogen peroxide.

Experimental Protocol for Hydrolysis:

This protocol is adapted from the general procedure for the cleavage of Evans oxazolidinones and should be performed in a chemical fume hood with appropriate PPE.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound waste in a mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of 30% hydrogen peroxide, followed by the slow addition of an aqueous solution of lithium hydroxide (LiOH). The use of LiOH with hydrogen peroxide is a well-established method for the cleavage of Evans auxiliaries.[13][14]

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

  • Quenching: Carefully quench the reaction by the addition of an aqueous solution of sodium sulfite to decompose any remaining hydrogen peroxide.

  • Neutralization and Extraction: Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the organic components with an appropriate solvent (e.g., ethyl acetate).

  • Disposal of Products: The resulting product mixture, containing the cleaved auxiliary and butyric acid, should be collected as non-halogenated organic waste and disposed of according to the procedures outlined in Method 1.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_direct_disposal Direct Disposal cluster_degradation Chemical Degradation start Waste (S)-4-benzyl-3- butyryloxazolidin-2-one assess_quantity Small or Large Quantity? start->assess_quantity segregate Segregate as Non- Halogenated Waste assess_quantity->segregate Small Quantity hydrolysis Perform Hydrolysis (LiOH / H2O2) assess_quantity->hydrolysis Large Quantity label_container Label Waste Container (Chemical Name, Hazard) segregate->label_container store_safe Store in Satellite Accumulation Area label_container->store_safe contact_ehs Contact EHS for Pickup store_safe->contact_ehs quench Quench Reaction (Sodium Sulfite) hydrolysis->quench neutralize Neutralize and Extract quench->neutralize collect_waste Collect as Non- Halogenated Waste neutralize->collect_waste collect_waste->segregate

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-benzyl-3-butyryloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-4-benzyl-3-butyryloxazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.